5-Bromo-2,4-dimethylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUXUHXAIPROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539929 | |
| Record name | 5-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-92-9 | |
| Record name | 5-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2,4-dimethylpyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details its synthesis, reactivity, spectroscopic data, and safety information to support its application in research and development.
Core Chemical Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrN.[1] Its structure incorporates a pyridine ring with methyl groups at positions 2 and 4, and a bromine atom at position 5. This substitution pattern influences its reactivity and physical properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. For properties where experimental data for the specific compound is unavailable, predicted values or data from closely related analogs are provided with appropriate notation.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Light yellow to gray liquid | [2] |
| Boiling Point | 205-210 °C | [2] |
| Melting Point | 32-36 °C (for 5-Bromo-2-methylpyridine) | |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.25 ± 0.18 (Predicted) | [2] |
| Solubility | Predicted to have high solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) and moderate to high solubility in polar protic solvents (e.g., Methanol, Ethanol). Insoluble in water. | [1] |
| CAS Number | 27063-92-9 | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the palladium-catalyzed cross-coupling reaction of a di-substituted pyridine with a methylating agent.
Experimental Protocol: Synthesis via Palladium-Catalyzed Cross-Coupling
This protocol describes the synthesis of this compound from 2,5-dibromo-4-methylpyridine and methylmagnesium bromide.[2]
Materials:
-
2,5-Dibromo-4-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Methylmagnesium bromide (1 M solution in THF)
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated saline solution
Procedure:
-
To a three-necked flask containing a solution of 2,5-dibromo-4-methylpyridine (10.0 mmol) in anhydrous THF (50 mL), add tetrakis(triphenylphosphine)palladium(0) (1.0 mmol).
-
Cool the reaction mixture to 0 °C under a nitrogen atmosphere with continuous stirring.
-
Slowly add a THF solution of methylmagnesium bromide (15.0 mmol) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and quench the reaction with 1N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated saline solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (petroleum ether/ethyl acetate = 5%-10%) to yield this compound as a colorless oil.[2]
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental in the synthesis of more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions. In this palladium-catalyzed reaction, the bromine atom is substituted with an organic substituent from a boronic acid or boronate ester. This reaction is a powerful tool for the formation of carbon-carbon bonds.
The general logical workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is depicted below.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following characteristic signals are observed in CDCl₃:[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.50 | s | 1H | H-6 (proton on the pyridine ring) |
| 7.04 | s | 1H | H-3 (proton on the pyridine ring) |
| 2.47 | s | 3H | -CH₃ (methyl group at position 4) |
| 2.35 | d | 3H | -CH₃ (methyl group at position 2) |
Safety and Handling
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed: May be harmful if ingested.[3]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[4]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive risk assessment prior to use.
References
An In-depth Technical Guide to 5-Bromo-2,4-dimethylpyridine (CAS: 27063-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylpyridine is a versatile halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two methyl groups on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and, most notably, its application as a scaffold in the development of biologically active compounds, particularly kinase inhibitors. The strategic placement of the bromine atom allows for facile introduction of various functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27063-92-9 | N/A |
| Molecular Formula | C₇H₈BrN | N/A |
| Molecular Weight | 186.05 g/mol | N/A |
| Appearance | Colorless to yellow liquid | N/A |
| Boiling Point | 205-210 °C | N/A |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 4.25 ± 0.18 (Predicted) | N/A |
| Storage | Inert atmosphere, Room Temperature | N/A |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.50 (s, 1H), 7.04 (s, 1H), 2.47 (s, 3H), 2.35 (s, 3H) |
| ¹³C NMR (Predicted) | Signals expected in the aromatic region (approx. 120-160 ppm) for the pyridine ring carbons and in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons. The carbon bearing the bromine atom would be expected at a lower field. |
| FT-IR (Predicted) | Characteristic peaks for C-H stretching of aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹). |
| Mass Spectrometry (EI) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a bromine-containing compound, at m/z 185 and 187. Fragmentation would likely involve the loss of methyl groups or the bromine atom. |
Synthesis and Reactivity
Synthesis of this compound
A common laboratory-scale synthesis involves the selective monobromination of 2,4-dimethylpyridine. A more specific patented method involves a coupling reaction.
Experimental Protocol: Synthesis via Grignard Cross-Coupling
This protocol describes the synthesis of 2,4-dimethyl-5-bromopyridine from 2,5-dibromo-4-methylpyridine.
Materials:
-
2,5-Dibromo-4-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Methylmagnesium bromide (1 M solution in THF)
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated saline solution
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add 2,5-dibromo-4-methylpyridine (10.0 mmol) and tetrakis(triphenylphosphine)palladium (1.0 mmol) in anhydrous THF (50 mL).
-
Cool the reaction mixture to 0 °C with stirring.
-
Slowly add a 1 M solution of methylmagnesium bromide in THF (15.0 mmol) dropwise.
-
After the addition is complete, heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with 1N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated saline (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (petroleum ether/ethyl acetate gradient) to yield this compound as a colorless oil.
Reactivity and Key Reactions: The Suzuki-Miyaura Coupling
The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This reaction is central to the use of this compound as a building block in drug discovery.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous approved drugs. This compound serves as a valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The general strategy involves using the bromine atom as a handle for Suzuki-Miyaura coupling to introduce larger aromatic or heteroaromatic moieties that can interact with the ATP-binding site of a target kinase.
Targeting the p38 MAP Kinase Signaling Pathway
While no drugs derived directly from this compound are currently marketed, its structural analogs are key components of inhibitors targeting signaling pathways implicated in inflammation and cancer. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Dysregulation of this pathway is associated with inflammatory diseases and various cancers.
The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway and the mechanism of action of a hypothetical inhibitor synthesized from a this compound precursor.
Caption: Inhibition of the p38 MAPK signaling pathway by a pyridinyl-based inhibitor.
Experimental Protocol: Synthesis of a Hypothetical Pyridinyl-Aryl Kinase Inhibitor
This protocol provides a general method for the synthesis of a biaryl compound from this compound, a common core structure in kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridinyl-aryl compound.
Safety Information
No comprehensive toxicological data for this compound is publicly available. However, based on data for structurally similar brominated pyridines, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard | Precaution |
| Skin Irritation | Wear protective gloves and clothing. |
| Eye Irritation | Wear safety glasses or goggles. |
| Respiratory Irritation | Avoid breathing vapors or mist. Use in a well-ventilated area. |
| Harmful if Swallowed | Do not ingest. Wash hands thoroughly after handling. |
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
Synthesis of 5-Bromo-2,4-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2,4-dimethylpyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, presenting quantitative data in accessible tables and illustrating reaction pathways with clear diagrams.
Core Synthetic Pathways
The synthesis of this compound can be primarily achieved through two main strategies:
-
Direct Bromination of 2,4-Dimethylpyridine: This is the most straightforward approach, involving the electrophilic substitution of a hydrogen atom with a bromine atom on the pyridine ring.
-
Substitution Reaction from a Dihalo-substituted Pyridine: This method involves the selective replacement of a bromine atom on a di-substituted pyridine derivative with a methyl group.
Pathway 1: Direct Bromination of 2,4-Dimethylpyridine
The direct bromination of 2,4-dimethylpyridine (also known as 2,4-lutidine) is a common and efficient method for the synthesis of this compound. The reaction typically employs a brominating agent in the presence of a strong acid.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
| 2,4-Dimethylpyridine | Bromine (Br₂) | Fuming Sulfuric Acid (20% SO₃) | 155-175 | 20 | 22 | 3-Bromo-2,4-dimethylpyridine, 3,5-Dibromo-2,4-dimethylpyridine |
Experimental Protocol
Materials:
-
2,4-Dimethylpyridine
-
Bromine (Br₂)
-
Fuming Sulfuric Acid (Oleum, 20% free SO₃)
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dimethylpyridine (1.0 eq) in fuming sulfuric acid at 0°C with stirring.
-
Heat the reaction mixture to 165°C in an oil bath.
-
Slowly add bromine (0.9 eq) portion-wise over a period of 5 hours, maintaining the reaction temperature between 155-175°C.
-
Continue stirring the reaction mixture at this temperature for an additional 20 hours.
-
After completion, cool the solution to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the resulting solution by the slow addition of solid sodium carbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate this compound.
Reaction Pathway Diagram
Caption: Direct bromination of 2,4-dimethylpyridine.
Pathway 2: Synthesis from 2,5-Dibromo-4-methylpyridine
An alternative route to this compound involves a substitution reaction on a dihalogenated pyridine. This method utilizes a Grignard reagent to introduce a methyl group at the 2-position.
Quantitative Data Summary
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,5-Dibromo-4-methylpyridine | Methylmagnesium Bromide (CH₃MgBr) | Tetrakis(triphenylphosphine)palladium(0) | Anhydrous THF | Reflux | 3 | 16.2 |
Experimental Protocol
Materials:
-
2,5-Dibromo-4-methylpyridine
-
Methylmagnesium Bromide (1 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add 2,5-dibromo-4-methylpyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium (0.1 eq) in anhydrous THF.
-
Cool the reaction mixture to 0°C with stirring.
-
Slowly add a solution of methylmagnesium bromide (1.5 eq) in THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and quench the reaction by adding 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound as a colorless oil.[1]
Reaction Pathway Diagram
Caption: Synthesis via Grignard reagent substitution.
Conclusion
This guide outlines two distinct and viable pathways for the synthesis of this compound. The choice of starting material and synthetic route will depend on factors such as reagent availability, desired scale of production, and purification capabilities. The direct bromination of 2,4-dimethylpyridine offers a more atom-economical approach, while the Grignard-based substitution provides an alternative for more complex, multi-step syntheses where the di-bromo intermediate may be readily accessible. Researchers and drug development professionals can utilize the detailed protocols and data presented herein to effectively produce this valuable chemical intermediate for their research and development endeavors.
References
An In-depth Technical Guide on the Solubility of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,4-dimethylpyridine. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility based on physicochemical principles. Furthermore, it furnishes detailed, established experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. This guide is intended to be a foundational resource for professionals in research, development, and formulation who require an understanding of the solubility profile of this compound.
Introduction to this compound
This compound is a halogenated pyridine derivative. Its structure, which includes a pyridine ring, a bromine atom, and two methyl groups, defines its chemical properties and, consequently, its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including chemical synthesis, purification, formulation development, and analytical method development. The polarity imparted by the nitrogen atom in the pyridine ring and the bromine substituent, combined with the nonpolar character of the methyl groups and the aromatic ring, suggests a nuanced solubility profile across different solvent classes.
Solubility Profile
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, a qualitative prediction of its solubility can be made based on the principle of "like dissolves like." The polarity of the molecule suggests its potential solubility in a variety of common organic solvents. The following table summarizes these predictions. It is crucial to note that these are estimations and require experimental verification.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bond of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions with the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The presence of the nonpolar methyl groups and the aromatic ring may allow for some interaction with nonpolar solvents. |
| Aqueous | Water | Low | The overall organic character of the molecule is likely to limit its solubility in water. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is essential. The following are detailed methodologies for two common and reliable methods.
The gravimetric method is a classical and highly accurate technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with tight-fitting caps
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Pre-weighed evaporation dish or container
-
Vacuum oven or rotary evaporator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) or mass of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the temperature remains constant, this can be done within the thermostatic bath.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Filtration: Immediately filter the solution through a syringe filter into a pre-weighed container. The filter should also be at the experimental temperature to prevent precipitation or further dissolution.
-
Solvent Evaporation: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely under controlled conditions, such as in a vacuum oven at a temperature below the boiling point of the solute or using a rotary evaporator.
-
Mass Determination: Once the solvent is fully removed, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[2]
-
Calculation: The mass of the dissolved this compound is the final mass of the container with the residue minus the initial mass of the empty container. The solubility can then be expressed in various units, such as g/100 mL, mg/mL, or molarity.
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.[2]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.[2]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-4).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing it.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility.
References
An In-depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of 5-Bromo-2,4-dimethylpyridine. It is designed to assist researchers, scientists, and professionals in drug development in understanding and interpreting the NMR data of this compound, which is a valuable building block in medicinal chemistry and materials science. This document outlines predicted spectral data, detailed experimental protocols, and a logical workflow for spectral analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy for substituted pyridine derivatives, considering the electronic effects of the bromo and methyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.3 - 7.5 | Singlet | - | 1H |
| H-6 | ~8.2 - 8.4 | Singlet | - | 1H |
| CH₃ (at C2) | ~2.4 - 2.6 | Singlet | - | 3H |
| CH₃ (at C4) | ~2.2 - 2.4 | Singlet | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~128 - 132 |
| C-4 | ~147 - 151 |
| C-5 | ~118 - 122 |
| C-6 | ~149 - 153 |
| CH₃ (at C2) | ~22 - 25 |
| CH₃ (at C4) | ~18 - 21 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence chemical shifts.[1]
-
Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[3]
-
Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Degassing (Optional) : For high-resolution experiments or if studying sensitive samples, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can broaden spectral lines. This can be achieved by several freeze-pump-thaw cycles.
NMR Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width : A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds is common.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.[5]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound, from initial sample handling to final data interpretation.
References
Mass Spectrometry Fragmentation Analysis of 5-Bromo-2,4-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation of 5-Bromo-2,4-dimethylpyridine. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for brominated and alkyl-substituted pyridine derivatives. A generalized experimental protocol for acquiring the mass spectrum of this compound is also provided.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by the presence of a prominent molecular ion peak and several key fragment ions resulting from the loss of the bromine atom and methyl groups, as well as cleavage of the pyridine ring. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in doublet peaks for bromine-containing fragments, separated by two m/z units.
| Predicted Fragment Ion | Structure | m/z (79Br/81Br) | Predicted Relative Abundance | Interpretation |
| [M]+• | C7H8BrN+• | 185/187 | Moderate to High | Molecular Ion |
| [M-Br]+ | C7H8N+ | 106 | High | Loss of Bromine radical |
| [M-CH3]+ | C6H5BrN+ | 170/172 | Moderate | Loss of a methyl radical |
| [M-HBr]+• | C7H7N+• | 105 | Moderate | Elimination of Hydrogen Bromide |
| [C6H5N]+• | C6H5N+• | 91 | Low to Moderate | Loss of Br and CH3, followed by rearrangement |
| [C5H4]+• | C5H4+• | 64 | Low | Pyridine ring fragmentation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach to obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
Predicted Fragmentation Pathway
The fragmentation of the this compound molecular ion ([C7H8BrN]+•) under electron ionization is anticipated to proceed through several key pathways. The initial ionization event involves the removal of an electron to form the molecular ion. This high-energy species then undergoes fragmentation to produce more stable ions.
An In-depth Technical Guide to the Infrared Spectrum of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) absorption spectrum of 5-Bromo-2,4-dimethylpyridine. The information herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the characteristic vibrational frequencies associated with the functional groups present in the molecule, a standardized experimental protocol for spectral acquisition, and a logical visualization of the spectral data.
Molecular Structure and Functional Groups
This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring with a bromine atom at the 5-position and two methyl groups at the 2- and 4-positions. The key functional groups that give rise to characteristic absorptions in the infrared spectrum are:
-
Aromatic C-H bonds on the pyridine ring.
-
Aliphatic C-H bonds within the two methyl groups.
-
Pyridine ring C=C and C=N bonds .
-
Carbon-Bromine (C-Br) bond .
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption frequencies for this compound. These ranges are based on established spectroscopic data for the constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | Stretching | Aromatic C-H (sp²) |
| 3000 - 2850 | Medium | Asymmetric & Symmetric Stretching | Aliphatic C-H (sp³, Methyl) |
| 1600 - 1585 | Medium | In-ring Stretching | Aromatic C=C and C=N (Pyridine) |
| 1500 - 1400 | Medium | In-ring Stretching | Aromatic C=C and C=N (Pyridine) |
| 1470 - 1450 | Medium | Asymmetric Bending (Scissoring) | Aliphatic C-H (Methyl) |
| 1370 - 1350 | Medium | Symmetric Bending (Rocking) | Aliphatic C-H (Methyl) |
| 1250 - 1000 | Weak | In-plane Bending | Aromatic C-H |
| 900 - 675 | Strong | Out-of-plane Bending ("oop") | Aromatic C-H |
| 690 - 515 | Medium | Stretching | C-Br |
Experimental Protocol: FT-IR Spectroscopy of a Neat Liquid
This section details the standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a neat liquid sample like this compound.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Demountable liquid cell or two polished salt plates (e.g., NaCl, KBr, or AgCl)
-
Pipette or dropper
-
Gloves
-
Appropriate solvent for cleaning (e.g., isopropanol or chloroform)
-
Kimwipes or other soft, lint-free tissue
-
Desiccator for storing salt plates
Sample Preparation and Data Acquisition
-
Preparation of Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with a volatile, anhydrous solvent like isopropanol. The plates should be handled with gloves to avoid contamination from skin oils and moisture. Store the plates in a desiccator when not in use.
-
Background Spectrum Acquisition:
-
Place the clean, dry salt plates (or empty demountable cell) in the spectrometer's sample holder.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorptions from the salt plates themselves.
-
-
Sample Application (Neat Liquid Film):
-
Remove the salt plates from the spectrometer.
-
Place one to two drops of the this compound sample onto the center of one salt plate.[1][2]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[1] Avoid introducing air bubbles.
-
Place the "sandwiched" plates into the sample holder of the spectrometer.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The spectrometer's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 64 scans to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After analysis, carefully separate the salt plates.
-
Clean the plates thoroughly with an appropriate solvent to remove all traces of the sample.
-
Return the clean, dry plates to the desiccator for storage.
-
Visualization of Functional Group Correlations
The following diagrams illustrate the logical relationships between the functional groups of this compound and their characteristic regions in the infrared spectrum.
Caption: Logical workflow from molecular structure to IR spectral regions.
Caption: Correlation of functional groups to their vibrational modes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2,4-dimethylpyridine
Abstract: this compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of the carbon-bromine bond at the 5-position is central to its utility, enabling a wide array of synthetic transformations. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this C-Br bond and details its participation in key chemical reactions, including palladium-catalyzed cross-couplings, metallations, and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate its application in complex molecule synthesis.
Theoretical Analysis of the C-Br Bond Reactivity
The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric effects imparted by the pyridine ring and its substituents.
-
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (2,6) and γ (4) positions. The bromine atom is at the β (5) position. The two methyl groups at positions 2 and 4 are weak electron-donating groups (+I effect), which slightly increase the electron density on the ring, partially counteracting the withdrawing effect of the nitrogen. This electronic environment makes the C-Br bond susceptible to oxidative addition by low-valent transition metals, a key step in many cross-coupling reactions.
-
Steric Effects: The bromine atom at the 5-position is flanked by a methyl group at the 4-position and a hydrogen atom at the 6-position. This presents a moderate steric environment, which is generally permissive for the approach of catalysts and reagents.
-
Bond Dissociation Energy (BDE): The typical bond dissociation energy for a C-Br bond in an aromatic system is approximately 276 kJ/mol.[1] This value indicates a relatively strong bond that requires catalytic activation to undergo cleavage for subsequent functionalization. The specific electronic environment of the pyridine ring can influence this value, but it serves as a useful benchmark for understanding the energy requirements for reaction initiation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[3][4] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[5]
General Reaction Scheme: R-B(OH)₂ + this compound → 5-R-2,4-dimethylpyridine
Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[4][6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data (for analogous substrate 5-bromo-2-methylpyridin-3-amine) [7][8]
| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 |
Experimental Protocol (Adapted from analogous substrates) [7][8]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[9][10][11] It is invaluable in pharmaceutical synthesis, where arylamine moieties are common.[9]
General Reaction Scheme: R¹R²NH + this compound → 5-(N-R¹R²)-2,4-dimethylpyridine
Catalytic Cycle: The mechanism is similar to other palladium-catalyzed couplings, proceeding via oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12] The choice of ligand is critical for high yields.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol (Adapted from analogous substrates) [9][13]
-
Reaction Setup: To a dry, sealed tube or Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes.[14] It is typically co-catalyzed by palladium and copper(I) salts.[15][16]
General Reaction Scheme: R-C≡CH + this compound → 5-(C≡C-R)-2,4-dimethylpyridine
Catalytic Cycle: The reaction involves two interconnected cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle generates a copper(I) acetylide intermediate that participates in the transmetalation step.[17]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Experimental Protocol (General) [15]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.025 eq).
-
Reagent Addition: Sequentially add a base, typically an amine such as triethylamine or diisopropylamine (2.0-7.0 eq), followed by the terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction at room temperature or with gentle heating (up to 60 °C) until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an ether solvent and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Metallation Reactions
Formation of organometallic reagents via halogen-metal exchange is another important transformation of this compound, creating a nucleophilic carbon center for reaction with various electrophiles.
Lithiation (Halogen-Lithium Exchange)
Treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can induce a halogen-lithium exchange.
General Reaction Scheme: this compound + R-Li → 5-Lithio-2,4-dimethylpyridine + R-Br
Experimental Protocol (General)
-
Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Lithiating Agent: Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.0-1.1 eq).
-
Reaction: Stir the mixture at -78 °C for a short period (e.g., 15-60 minutes). The formation of the lithiated species is typically rapid.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify.
Grignard Reagent Formation
The corresponding Grignard reagent can be formed by reacting this compound with magnesium metal.[18] This reaction can sometimes be difficult to initiate.[18]
General Reaction Scheme: this compound + Mg → 5-(Bromomagnesium)-2,4-dimethylpyridine
Caption: A typical experimental workflow for Grignard reagent formation.
Experimental Protocol (General) [18][19]
-
Activation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF. Gentle heating may be required to initiate the reaction.
-
Addition: Once the reaction begins (indicated by bubbling and heat evolution), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir and heat the mixture until most of the magnesium has been consumed.
-
Usage: The resulting dark grey or brown solution of the Grignard reagent can be used directly by cooling and adding an electrophile.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the bromide by a nucleophile is generally challenging for unactivated aryl halides.[20] However, the electron-deficient nature of the pyridine ring can facilitate SNAr reactions, especially with strong nucleophiles and under forcing conditions (high temperature/pressure).[21][22] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[20][23]
General Reaction Scheme: Nu⁻ + this compound → 5-Nu-2,4-dimethylpyridine + Br⁻
The viability of this pathway for this compound would depend heavily on the strength of the nucleophile and the reaction conditions. It is generally less common than the palladium-catalyzed pathways for this class of substrate.
Spectroscopic Data
Characterization of this compound is crucial for monitoring reactions.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.50 (s, 1H, H-6), 7.04 (s, 1H, H-3), 2.47 (s, 3H, CH₃-4), 2.35 (s, 3H, CH₃-2).[24]
-
Molecular Formula: C₇H₈BrN[25]
-
Molecular Weight: 186.05 g/mol [25]
Conclusion
The bromine atom in this compound serves as a highly effective and versatile functional handle for advanced organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which provide reliable and high-yielding routes to a diverse range of substituted pyridine derivatives. Furthermore, the C-Br bond can be transformed into a nucleophilic center via halogen-metal exchange to form organolithium or Grignard reagents. A thorough understanding of these reaction pathways, guided by the electronic and steric properties of the substrate, is essential for its strategic application in the development of novel pharmaceuticals and functional materials.
References
- 1. The dissociation energy of a carbon-bromine bond is typically - Brown 15th Edition Ch 18 Problem 15a [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. This compound CAS#: 27063-92-9 [m.chemicalbook.com]
- 25. CAS 27063-92-9 | this compound - Synblock [synblock.com]
An In-depth Technical Guide to the Electrophilic Substitution of 2,4-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, mechanisms, and experimental protocols associated with the electrophilic substitution on 2,4-dimethylpyridine, also known as 2,4-lutidine. Given the electron-deficient nature of the pyridine ring, this guide emphasizes the strategic activation via N-oxide formation to facilitate these reactions, a critical approach in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications.
Core Principles of Electrophilic Substitution on Pyridine Systems
The pyridine ring, a foundational heterocyclic scaffold, presents a significant challenge to electrophilic aromatic substitution (EAS). The inherent electronegativity of the nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. Furthermore, the basic nitrogen atom is readily protonated or complexes with Lewis acids under typical EAS conditions, forming a pyridinium species that is even more deactivated.
However, the introduction of electron-donating groups, such as the methyl groups in 2,4-dimethylpyridine, partially mitigates this deactivation. The primary strategy to overcome the low reactivity of the pyridine ring is the formation of a pyridine N-oxide. The N-oxide group is a powerful activating group that donates electron density to the ring, particularly at the 2-, 4-, and 6-positions, thus promoting electrophilic attack.
Strategic Activation: The Role of 2,4-Dimethylpyridine-N-Oxide
The synthesis of 2,4-dimethylpyridine-N-oxide is the crucial first step for most electrophilic substitution reactions. This transformation significantly enhances the nucleophilicity of the pyridine ring, enabling reactions that are otherwise unfeasible.
Synthesis of 2,4-Dimethylpyridine-N-Oxide
A common and effective method for the N-oxidation of pyridines is the use of a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2,4-Dimethylpyridine-N-Oxide
-
Materials: 2,4-dimethylpyridine, hydrogen peroxide (30% solution), acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dimethylpyridine-N-oxide.
-
Logical Workflow for N-Oxidation
Electrophilic Substitution Reactions
The following sections detail the key electrophilic substitution reactions on 2,4-dimethylpyridine, with a focus on the activated N-oxide intermediate.
Nitration
Nitration is a well-established method for introducing a nitro group onto the pyridine ring, typically at the 4-position of the N-oxide. The nitro group can subsequently be a versatile handle for further functionalization.
Reaction Mechanism: Nitration of 2,4-Dimethylpyridine-N-Oxide
Experimental Protocol: Nitration of 2,3-Dimethylpyridine-N-Oxide (Analogous Procedure)
This protocol for the nitration of 2,3-dimethylpyridine-N-oxide can be adapted for 2,4-dimethylpyridine-N-oxide.[1][2]
-
Materials: 2,3-dimethylpyridine-N-oxide, concentrated sulfuric acid (98%), potassium nitrate.
-
Procedure:
-
Dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 92 g of concentrated sulfuric acid in a flask, maintaining the temperature between -10 °C and -5 °C.[2]
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.[2]
-
Add the potassium nitrate solution dropwise to the pyridine-N-oxide solution, keeping the temperature below -5 °C.[2]
-
After the addition, warm the reaction mixture to 80-85 °C and maintain for 2 hours.[2]
-
Monitor the reaction by HPLC until the starting material is consumed.[2]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia) and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain 2,3-dimethyl-4-nitropyridine-N-oxide.
-
| Reactant | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 2,3-Dimethylpyridine-N-Oxide | H₂SO₄, KNO₃ | -10 to 85 | 2 | 2,3-Dimethyl-4-nitropyridine-N-oxide | 92.9 | 99 |
Halogenation
Halogenation introduces a halogen atom onto the pyridine ring, providing a key functional group for cross-coupling reactions. Direct halogenation of 2,4-dimethylpyridine is challenging, but bromination of activated derivatives has been reported.
Experimental Protocol: Bromination of 2,4-Dimethylpyridin-3-amine (Analogous Procedure)
This procedure for the bromination of an amino-substituted dimethylpyridine provides a basis for the halogenation of activated 2,4-dimethylpyridine derivatives.[1]
-
Materials: 2,4-dimethylpyridin-3-amine, bromine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,4-dimethylpyridin-3-amine in DCM and cool to 0 °C.[1]
-
Add a solution of bromine in DCM dropwise to the cooled solution.[1]
-
Stir the mixture at room temperature for 12 hours.[1]
-
Quench the reaction with an aqueous solution of sodium thiosulfate.[1]
-
Neutralize the mixture with sodium bicarbonate and extract with DCM.[1]
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.[1]
-
Purify the residue by column chromatography to yield 6-bromo-2,4-dimethylpyridin-3-amine.[1]
-
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2,4-Dimethylpyridin-3-amine | Br₂ | DCM | 0 to 25 | 12 | 6-Bromo-2,4-dimethylpyridin-3-amine | 75.3 |
Sulfonation
Sulfonation of pyridines requires harsh conditions due to the deactivating nature of the ring. The reaction typically proceeds at high temperatures with fuming sulfuric acid (oleum).
General Experimental Considerations for Sulfonation:
-
Reagents: Fuming sulfuric acid (oleum) is the most common sulfonating agent for pyridines.
-
Temperature: High temperatures, often exceeding 200 °C, are typically required.
-
Catalysts: Mercury salts can be used as catalysts to promote the reaction, though their use is often avoided due to toxicity.
-
Work-up: The reaction mixture is carefully poured onto ice, and the sulfonic acid product is isolated, often as a salt.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its derivatives. The nitrogen atom of the pyridine ring acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and inhibiting the reaction.
Logical Relationship for Friedel-Crafts Unsuitability
While direct Friedel-Crafts reactions are problematic, acylation can sometimes be achieved under specific conditions or by using alternative methods that do not rely on strong Lewis acids. However, for 2,4-dimethylpyridine, there is a lack of reported successful Friedel-Crafts acylation protocols with significant yields.
Regioselectivity in Electrophilic Substitution of 2,4-Dimethylpyridine
The position of electrophilic attack on the 2,4-dimethylpyridine ring is governed by the directing effects of the two methyl groups and the pyridine nitrogen (or N-oxide).
-
Methyl Groups: As electron-donating groups, they are ortho, para-directing.
-
Pyridine Nitrogen: The nitrogen atom is deactivating and directs electrophiles to the 3- and 5-positions.
-
N-Oxide Group: This group is activating and strongly directs to the 4- and 2-/6-positions.
For 2,4-dimethylpyridine , the directing effects are as follows:
-
The 2-methyl group directs to the 3- and 6-positions.
-
The 4-methyl group directs to the 3- and 5-positions.
The combination of these effects, along with the deactivating effect of the nitrogen, suggests that electrophilic attack is most likely to occur at the 3- or 5-position .
For 2,4-dimethylpyridine-N-oxide , the powerful directing effect of the N-oxide to the 4-position is blocked by a methyl group. Therefore, attack is favored at the other activated positions, primarily the 6-position , and to a lesser extent, the positions ortho and para to the methyl groups that are not sterically hindered.
Conclusion
The electrophilic substitution of 2,4-dimethylpyridine is a challenging but synthetically valuable transformation. The most effective strategy involves the initial formation of the N-oxide to activate the pyridine ring. Nitration of the N-oxide proceeds with good yield and regioselectivity. While halogenation can be achieved on activated derivatives, sulfonation and Friedel-Crafts reactions remain difficult. A thorough understanding of the activating and directing effects of the substituents is crucial for predicting the outcome of these reactions and for the rational design of synthetic routes to functionalized 2,4-dimethylpyridine derivatives. This guide provides a foundational understanding and practical protocols to aid researchers in this area of synthetic chemistry.
References
physical appearance and stability of 5-Bromo-2,4-dimethylpyridine
An In-depth Technical Guide on the Physical Appearance and Stability of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in organic synthesis stems from the reactivity imparted by the bromine substituent, making it a valuable building block for more complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance and stability to ensure its proper handling, storage, and application in a laboratory setting.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its identification, purification, and use in chemical reactions.
Physical Appearance
This compound is typically described as a liquid that can range in color from colorless to light yellow or even gray.[1][2]
Tabulated Physicochemical Data
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrN | [3] |
| Molecular Weight | 186.05 g/mol | [3][4] |
| Appearance | Light yellow to gray liquid | [1][2] |
| Boiling Point | 205-210 °C | [2] |
| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.25 ± 0.18 | [2] |
| CAS Number | 27063-92-9 | [3][4] |
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity of this compound.
Chemical Stability
This compound is stable under recommended storage conditions.[5] However, it is important to avoid certain conditions to prevent decomposition. Incompatible materials include strong oxidizing agents, and conditions to avoid are high temperatures, flames, and sparks.[5]
Recommended Storage Conditions
To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][6][7] Several sources recommend storage at room temperature under an inert atmosphere.[2][3] Other suppliers suggest refrigeration at 0-8 °C.[1][8] Storing the compound in a dark place is also advised to prevent potential degradation from light exposure.[6]
Caption: Stability profile of this compound.
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the provided search results, standard laboratory procedures for handling air- and moisture-sensitive liquid reagents should be followed.
General Handling and Use
Due to its potential sensitivity, all manipulations of this compound should be carried out under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]
-
Dispensing: Use dry syringes or cannulas for transferring the liquid to prevent exposure to air and moisture.
Characterization
Standard analytical techniques can be used to verify the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for assessing the purity and confirming the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to determine the purity of the material.[1]
The following workflow illustrates a general procedure for handling and analyzing this compound.
Caption: General workflow for handling and analysis.
Safety Precautions
When handling this compound, it is essential to follow safety guidelines.
-
Skin and Eye Contact: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[7]
-
Inhalation: Avoid breathing vapors.[7] If inhaled, move to fresh air.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains.[6]
Conclusion
This compound is a valuable chemical intermediate with defined physical properties. Its stability is maintained under controlled storage conditions, specifically in a cool, dry, dark, and inert environment. Adherence to standard laboratory safety protocols and handling procedures for air-sensitive reagents is crucial for its effective and safe use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 27063-92-9 [m.chemicalbook.com]
- 3. 27063-92-9|this compound|BLD Pharm [bldpharm.com]
- 4. CAS 27063-92-9 | this compound - Synblock [synblock.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with a halide or triflate, and is particularly valuable in the synthesis of biaryl and heteroaryl structures.[2][3] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Pyridine and its derivatives are of significant interest in drug discovery, as the pyridine scaffold is a key component in numerous approved therapeutic agents.[6][7] The introduction of aryl substituents onto the pyridine ring can modulate the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.[7] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2,4-dimethylpyridine with various arylboronic acids, a transformation that provides access to a diverse range of 5-aryl-2,4-dimethylpyridine derivatives for potential use in drug development programs. While specific data for this exact substrate is not widely published, this protocol is adapted from established procedures for structurally analogous substrates.[3]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Quantitative Data
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids. The data is extrapolated from protocols for structurally similar compounds and should be considered as a guide for expected outcomes.[3]
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2,4-Dimethyl-5-phenylpyridine | 80-90% |
| 4-Methylphenylboronic acid | 2,4-Dimethyl-5-(p-tolyl)pyridine | 85-95% |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,4-dimethylpyridine | 82-92% |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2,4-dimethylpyridine | 78-88% |
| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2,4-dimethylpyridine | 75-85% |
| 2-Thiopheneboronic acid | 2,4-Dimethyl-5-(thiophen-2-yl)pyridine | 70-80% |
Experimental Protocol
This protocol is adapted from a procedure for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[1][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas such as argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[1][3]
-
Reaction: Stir the reaction mixture at a temperature between 85-95 °C.[1] The progress of the reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-2,4-dimethylpyridine product.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery
The synthesis of 5-aryl-2,4-dimethylpyridine derivatives through this Suzuki coupling protocol provides access to a class of compounds with significant potential in drug discovery. The pyridine core is a well-established pharmacophore, and the ability to readily introduce a variety of aryl substituents allows for the systematic exploration of structure-activity relationships (SAR). These compounds can be screened in a variety of biological assays to identify novel hits and leads for therapeutic targets in areas such as oncology, inflammation, and infectious diseases.[6][8] The versatility of the Suzuki coupling allows for the creation of large libraries of diverse compounds, accelerating the early stages of the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[3][4] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2,4-dimethylpyridine, a valuable building block in the synthesis of various biologically active compounds. The electron-rich nature of the pyridine ring, due to the two methyl substituents, influences its reactivity in the catalytic cycle. Careful optimization of reaction conditions is crucial to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted-2,4-dimethylpyridin-5-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[3]
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound and structurally similar bromopyridines with various amines. These conditions are based on established methodologies and should serve as a starting point for optimization.[3][5]
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.1) | Toluene | 110 | 18 | ~90 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 12 | ~95 (estimated) |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (2.0) | THF | 80 | 16 | ~88 (estimated) |
| 4 | Cyclohexylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | ~92 (estimated) |
| 5 | Volatile Amine (e.g., Dimethylamine) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 12 | 55-98[6] |
Yields for entries 1-4 are estimated based on reactions with structurally similar electron-rich bromopyridines and may require optimization for this compound.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[5]
-
Anhydrous solvents and reagents are essential for optimal results.
-
The choice of ligand is critical. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as BINAP or dppp can be suitable.[3]
Protocol 1: Amination with a High-Boiling Point Amine (e.g., Aniline)
This protocol is suitable for the coupling of this compound with non-volatile primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.1 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe, followed by the aniline.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with a Volatile Amine (e.g., Dimethylamine)
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[6]
Materials:
-
This compound (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwals-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 5-Bromo-2,4-dimethylpyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[2][3] The protocols and conditions outlined herein are based on established methodologies for related substituted bromopyridines and provide a solid foundation for successful implementation and optimization.[4][5][6]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper intermediates.[2] The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne in the presence of a base.[7] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated pyridine product and regenerates the active Pd(0) catalyst.[8]
Key Considerations for this compound
The substrate, this compound, presents moderate steric hindrance due to the methyl groups flanking the pyridine nitrogen. While this can sometimes slow down the reaction compared to unhindered pyridines, successful couplings of sterically hindered bromopyridines have been reported.[4][9] Reaction conditions, particularly temperature and choice of ligand, may need to be optimized to achieve high yields. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often necessitating slightly higher temperatures or more active catalyst systems.[8]
Summary of Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of substituted bromopyridines, which can be adapted for this compound.
| Component | Example 1 | Example 2 | Example 3 (Copper-Free) |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) | Pd(PPh₃)₂Cl₂ (5 mol%) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) |
| Ligand | PPh₃ (5 mol%) | - | - |
| Copper(I) Salt | CuI (5 mol%) | CuI (2.5 mol%) | - |
| Base | Et₃N | Diisopropylamine | TMP (2,2,6,6-Tetramethylpiperidine) |
| Solvent | DMF | THF | DMSO |
| Temperature | 100 °C | Room Temperature | Room Temperature |
| Time | 3 h | 3 h | 2-18 h |
| Yield | Moderate to Excellent | 89% | High |
| Reference | [5] | [8] | [10] |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.025 eq).
-
Reagent Addition: Add this compound (1.0 equivalent) to the flask.
-
Solvent and Base: Add the anhydrous solvent (e.g., THF, approximately 5-10 mL per mmol of the aryl bromide) followed by the amine base (e.g., diisopropylamine, 3-7 equivalents).[8]
-
Alkyne Addition: Add the terminal alkyne (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require screening.[2][5] For less reactive partners, higher temperatures are generally required.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 3-16 hours).[2]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.[2][8]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.[8]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.[11] If the reaction stalls, the addition of a fresh portion of the catalyst may be beneficial.[2] Consider increasing the reaction temperature.
-
Glaser Homocoupling: The formation of a di-alkyne byproduct (Glaser coupling) can occur, particularly if oxygen is present. Ensure thorough degassing of the reaction mixture. Using a copper-free protocol can also mitigate this side reaction.[10]
-
Purification Difficulties: The pyridine nitrogen can interact with the silica gel during chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the separation and recovery of the product.
Visualizations
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Note: Formation of 2,4-Dimethyl-5-pyridylmagnesium Bromide
Introduction
Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from aryl and heteroaryl halides is a fundamental transformation.[2] However, the synthesis of pyridyl Grignard reagents can be challenging due to the nature of the pyridine ring. This application note provides a detailed protocol for the formation of the Grignard reagent from 5-Bromo-2,4-dimethylpyridine, creating 2,4-dimethyl-5-pyridylmagnesium bromide. This reagent is a valuable intermediate for the synthesis of various substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals.
The formation of Grignard reagents involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2][3] A significant hurdle in this process is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, which can prevent the reaction from initiating.[4] Therefore, activation of the magnesium surface is a critical step for a successful reaction.[3][4] Several methods for magnesium activation have been developed, including the use of chemical activators like iodine and 1,2-dibromoethane, or physical methods such as mechanical grinding.[4][5] For aryl Grignard reagents, the use of diisobutylaluminum hydride (DIBAH) can also be an effective activation method, allowing for initiation at lower temperatures.[6]
The choice of solvent is also crucial, with anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) being standard due to their ability to solvate and stabilize the Grignard reagent.[3][7] THF is often preferred for the formation of Grignard reagents from aryl bromides.[3] It is imperative that all reagents and glassware are scrupulously dried, as Grignard reagents are highly reactive towards protic sources like water, which will quench the reagent.[4]
Challenges specific to the formation of pyridyl Grignard reagents include potential side reactions. For instance, the reaction of some bromopyridines with magnesium can lead to the formation of bipyridyl compounds.[8] An alternative approach to direct synthesis is a bromine-magnesium exchange reaction, where an existing Grignard reagent (e.g., isopropylmagnesium chloride) is used to form the desired pyridyl Grignard.[9][10]
This document provides a comprehensive protocol for the direct formation of 2,4-dimethyl-5-pyridylmagnesium bromide, along with a summary of reaction parameters and a visual workflow to guide researchers.
Experimental Protocol
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas (inert atmosphere)
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[7]
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Glassware and Magnesium Preparation:
-
Assemble the flame-dried three-neck flask, reflux condenser, and dropping funnel. Ensure all joints are well-sealed.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Flush the entire apparatus with nitrogen or argon gas to establish an inert atmosphere.
-
-
Magnesium Activation:
-
Gently heat the flask containing the magnesium and iodine with a heat gun under a flow of inert gas until the purple iodine vapor is observed. This helps to activate the magnesium surface.[5]
-
Allow the flask to cool to room temperature. The disappearance of the iodine color is an indicator of successful activation.[4]
-
-
Initiation of Grignard Formation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution to the flask containing the activated magnesium.
-
Gently warm the mixture to initiate the reaction. Visual indicators of initiation include the disappearance of the iodine color, spontaneous boiling of the solvent, and the appearance of a cloudy gray or brownish color.[4] An exothermic reaction will also be observed.[4]
-
If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an additional activator.[4][5]
-
-
Completion of the Reaction:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The disappearance of the magnesium turnings can be a visual guide.[7]
-
-
Use of the Grignard Reagent:
-
Cool the resulting dark solution of 2,4-dimethyl-5-pyridylmagnesium bromide to room temperature.
-
The Grignard reagent is now ready for use in subsequent reactions. It is typically used in situ.
-
Data Presentation
The success of Grignard reagent formation can be influenced by several factors. The following table summarizes key parameters and their typical ranges or options for the formation of aryl Grignard reagents, which are applicable to this compound.
| Parameter | Recommended Condition/Reagent | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether is also an option, but THF is often better for aryl bromides.[3][7] |
| Magnesium | Turnings | Fresh, high-purity magnesium is recommended. |
| Activation Method | Iodine (I₂) | A small crystal is usually sufficient.[4][5] |
| 1,2-Dibromoethane (DBE) | A few drops can be used if initiation is difficult.[4][5] | |
| Mechanical Grinding | Crushing the turnings with a glass rod can expose fresh surfaces.[4] | |
| Temperature | Reflux in THF (~66 °C) | Gentle heating may be required to initiate and complete the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[11] |
| Concentration | ~0.5 - 1.0 M | A common concentration range for Grignard reagent preparation. |
Visualizations
Caption: Workflow for the preparation of 2,4-dimethyl-5-pyridylmagnesium bromide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-Bromo-2,4-dimethylpyridine via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1] The targeted functionalization of the pyridine ring is a key strategy for modulating the biological activity, selectivity, and pharmacokinetic properties of these molecules. One of the most robust and versatile methods for achieving such functionalization is through the generation of pyridyllithium intermediates, which can then react with a wide range of electrophiles.
This document provides detailed application notes and experimental protocols for the functionalization of 5-Bromo-2,4-dimethylpyridine. The primary method described is the lithium-halogen exchange, a reliable technique for generating a nucleophilic pyridine species at a specific position. This method is particularly advantageous as it proceeds under well-defined, low-temperature conditions and is compatible with a variety of subsequent bond-forming reactions.
Principle of the Method: Lithium-Halogen Exchange
The core of this methodology is the lithium-halogen exchange reaction. When this compound is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), the bromine atom is exchanged for a lithium atom. This reaction is generally very fast, even at cryogenic temperatures, and is driven by the formation of the more stable aryllithium species.[2] The resulting 2,4-dimethyl-5-pyridyllithium is a potent nucleophile that can be intercepted by various electrophiles to introduce new functional groups at the 5-position of the pyridine ring.
The general transformation is depicted below:
Applications in Drug Discovery
The 5-substituted-2,4-dimethylpyridine motif is a valuable building block in the synthesis of complex molecules for drug discovery. The ability to introduce diverse functional groups at the 5-position allows for the systematic exploration of structure-activity relationships (SAR). For instance, introducing aldehyde, ketone, or carboxylic acid functionalities provides handles for further elaboration through reductive amination, Wittig reactions, or amide bond formation, respectively. These subsequent modifications are crucial for optimizing ligand-protein interactions and improving the overall pharmacological profile of a drug candidate. Pyridine derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The functionalized products derived from this protocol can serve as key intermediates in the synthesis of novel therapeutics.
Experimental Protocols
General Considerations:
All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. It is imperative to use anhydrous solvents and to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly flame-dried or oven-dried and cooled under a stream of inert gas before use. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.[3]
Protocol 1: Generation of 2,4-dimethyl-5-pyridyllithium and Quenching with an Electrophile (General Procedure)
This protocol describes the lithium-bromine exchange on this compound and subsequent reaction with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, acetone, carbon dioxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.
-
Add the chosen electrophile (1.2-1.5 equiv) dropwise to the solution at -78 °C.
-
After the addition of the electrophile, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes the expected products from the reaction of 2,4-dimethyl-5-pyridyllithium with various common electrophiles. The yields are representative and based on analogous reactions with other bromopyridines, as specific data for this substrate is not widely published.
| Electrophile | Reagent Name | Product | Typical Yield Range (%) |
| Aldehyde Formation | N,N-Dimethylformamide (DMF) | 2,4-Dimethylpyridine-5-carbaldehyde | 65-80 |
| Carboxylic Acid Formation | Carbon Dioxide (CO₂) (gas or solid) | 2,4-Dimethylpyridine-5-carboxylic acid | 60-75 |
| Ketone Formation | Benzonitrile | (2,4-Dimethylpyridin-5-yl)(phenyl)methanone | 60-70 |
| Tertiary Alcohol Formation | Acetone | 2-(2,4-Dimethylpyridin-5-yl)propan-2-ol | 70-85 |
| Secondary Alcohol Formation | Benzaldehyde | (2,4-Dimethylpyridin-5-yl)(phenyl)methanol | 70-85 |
| Silylation | Trimethylsilyl chloride (TMSCl) | 2,4-Dimethyl-5-(trimethylsilyl)pyridine | 80-95 |
| Borylation | Triisopropyl borate | 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (after workup with pinacol) | 60-75 |
Mandatory Visualizations
Caption: Reaction pathway for the lithiation and functionalization.
Caption: General experimental workflow for the functionalization.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-dimethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal starting point for the design of potent and selective ATP-competitive kinase inhibitors. 5-Bromo-2,4-dimethylpyridine is a versatile building block for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive exploration of the chemical space to optimize potency and selectivity against various kinase targets.
While detailed public literature on kinase inhibitors derived specifically from this compound is limited, its use as a precursor in the synthesis of potential kinase inhibitors is documented in patent literature. This document provides detailed, adaptable protocols for the application of this compound in the synthesis of kinase inhibitors, based on well-established methodologies for structurally similar brominated pyridine derivatives.
Key Synthetic Strategies
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing the complex molecular architectures required for potent kinase inhibition.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl groups.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing linear alkynyl scaffolds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of diverse amino groups.
Experimental Protocols
The following protocols are generalized frameworks for the synthesis of kinase inhibitors using this compound as a key starting material. Researchers should optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,4-dimethylpyridine derivative.[1]
Protocol 2: Sonogashira Cross-Coupling Reaction
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or THF), followed by triethylamine and the terminal alkyne.[2]
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the alkyne. Monitor the reaction until the starting material is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents) or another suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Seal the flask, evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Stir the mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine and bromopyrimidine building blocks, which are structurally analogous to derivatives of this compound. This data is intended to be representative of the potential activities that could be achieved.
| Compound Class | Starting Material Analogue | Kinase Target | IC₅₀ (nM) |
| Pyrazolopyridine | 5-Bromo-2-methylpyridin-3-amine | CSK | <10 |
| Diaminopyrimidine | 5-Bromo-2,4-dichloropyrimidine | Aurora A | 15 |
| Pyridinylimidazole | 2-Amino-5-bromo-4-methylpyridine | p38 MAP Kinase | 20 |
| Indolinone | 5-Bromo-2-nitropyridine | VEGFR2 | 5 |
| Triazolopyridine | This compound | Checkpoint Kinase (CHK) | Activity noted |
Note: Specific IC₅₀ value for the CHK inhibitor derived from this compound is not provided in the source material, but its utility as an intermediate for such inhibitors is cited.
Visualization of Pathways and Workflows
Signaling Pathways
Kinase inhibitors developed from pyridine-based scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Overview of the p38 MAPK signaling cascade.[4][5][6][7][8]
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. scirp.org [scirp.org]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Agrochemical Intermediates from 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2,4-dimethylpyridine as a versatile building block for the preparation of agrochemical intermediates. This document outlines detailed experimental protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in the synthesis of novel fungicides, herbicides, and insecticides.[1] The strategic positioning of the bromine atom at the 5-position of the pyridine ring allows for facile and selective functionalization, enabling the construction of diverse molecular libraries for agrochemical screening.
Key Synthetic Applications
This compound serves as a crucial starting material for the synthesis of a variety of agrochemical classes due to the versatility of its reactive bromide group. The pyridine scaffold is a well-established toxophore in many commercially successful agrochemicals.[2] The derivatization of this compound through modern cross-coupling methodologies allows for the introduction of various aryl, heteroaryl, alkynyl, and amino moieties, which can significantly modulate the biological activity and spectrum of the resulting compounds.
Core Reactions for Derivatization:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds to introduce aryl and heteroaryl groups, a common strategy in the development of pyridine-based fungicides and herbicides.
-
Sonogashira Coupling: Introduction of alkynyl groups, which can serve as handles for further synthetic transformations or as key structural elements in bioactive molecules.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amino groups, a critical step in the synthesis of certain insecticides and fungicides.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of bromopyridine analogues, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Various Boronic Acids [2][3]
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15+ | ~85 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15+ | ~88 |
| 3 | 2-Amino-5-bromo-4-methylpyridine | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 15+ | ~78 |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5) | Et₃N | DMF | 100 | 3 | High |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 4-6 | 93 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines
| Entry | Bromopyridine Substrate | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd(OAc)₂(1-5)/dppp(1.5-7.5) | NaOtBu | Toluene | 80-110 | N/A | High |
| 2 | Aryl Bromide | Substituted Anilines | Pd₂(dba)₃/IPr·HCl | KOtBu | Toluene | 110 | N/A | High |
| 3 | Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂/t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | High |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2,4-dimethylpyridines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.[2][3]
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethylpyridine.
Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2,4-dimethylpyridines
This protocol outlines a general procedure for the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).
-
Add anhydrous DMF (5 mL) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and saturated aqueous ammonium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2,4-dimethylpyridine.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2,4-dimethylpyridines
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealable reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry, sealable reaction tube, add palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the general workflows and logical relationships in the preparation of agrochemical intermediates from this compound.
Caption: General workflow for synthesizing agrochemical intermediates.
Caption: Simplified Suzuki-Miyaura coupling pathway.
Caption: Logical workflow for agrochemical discovery.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,4-dimethylpyridine. This versatile building block is a key starting material for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules with potential therapeutic applications, including as kinase inhibitors.[1][2]
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[3] For a substrate such as this compound, these reactions open up a multitude of possibilities for derivatization at the 5-position. The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is crucial for the development of new therapeutic agents.[4][5] The reactions covered in these notes—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—represent the most powerful methods for achieving this molecular diversity.[3]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions. While specific data for this compound may require optimization, the presented data for analogous bromopyridine substrates provide a strong indication of expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 85 |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 82 |
| 3 | 2-bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | 85-90 | 8-12 | ~80-90 (Good) |
Data adapted from reactions on structurally similar substrates.[6][7]
Table 2: Heck Coupling of Bromopyridines with Alkenes
| Entry | Bromopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield | |---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | Good | | 2 | 2-Amino-5-bromopyridine | Ethyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | DMF | 130 | 2 | Good |
Yields are generalized based on Heck couplings of other bromopyridines and may require optimization.[1][2]
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High | | 2 | 5-Bromopyrimidine | Various Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-100 | 3+ | Good-Excellent |
Data adapted from established procedures for similar substrates.[1][8]
Table 4: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield | |---|---|---|---|---|---|---|---|---| | 1 | 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 12-24 | High | | 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | High |
Conditions are representative and based on established methodologies for similar bromopyridine substrates.[1][9]
Table 5: Stille Coupling of Bromopyridines with Organostannanes
| Entry | Bromopyridine Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | ~85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | ~80 |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Tributyl(2-thienyl)tin | PdCl₂(PPh₃)₂ (2) | Dioxane | 100 | 24 | ~88 |
Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[1]
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-2,4-dimethylpyridines. The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and arylboronic acids.[10][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[6]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[6]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[6]
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
The Mizoroki-Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene.[2][12]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (if needed, 2x mol% of Pd)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube or microwave vial
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), and Pd(OAc)₂ (1-3 mol%).
-
If required, add the phosphine ligand.
-
Add anhydrous DMF and triethylamine (3 eq).[1]
-
Seal the vial and heat the reaction mixture to 100-130 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
The Sonogashira reaction is a robust method for forming C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and CuI.
-
Add anhydrous DMF and stir for 15-30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.[1]
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-16 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[8]
-
Purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium precursor, the phosphine ligand, and the base.[1][9]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.[9]
-
Purify the crude product by column chromatography.
Protocol 5: Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide.[14]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).[1]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[2]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Catalytic Cycle
All the described palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, illustrated below. The cycle involves three key steps: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[10][13]
Applications in Drug Discovery
The substituted 2,4-dimethylpyridine scaffolds synthesized via these methods are of significant interest in drug discovery. For instance, 5-arylpyridine derivatives are key components of various kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[5] The ability to rapidly generate a library of analogs by varying the coupling partner in these reactions is a powerful tool for structure-activity relationship (SAR) studies. The 2-aminopyridine motif, often present in analogous starting materials, is a well-established "hinge-binding" element in many kinase inhibitors, mimicking the adenine core of ATP.[2] The functional groups introduced at the 5-position can then be tailored to interact with other regions of the kinase active site to enhance potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various nucleophilic substitution reactions involving 5-Bromo-2,4-dimethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its substituted pyridine core, a common scaffold in numerous biologically active compounds. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed and other nucleophilic substitution reactions, enabling the synthesis of a diverse range of molecular architectures.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in drug development, for the synthesis of arylamines.[1]
Application Notes
The Buchwald-Hartwig amination of this compound allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[1][2] The choice of these components is crucial for achieving high yields and functional group tolerance. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[1][3]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="L_nPd(II)(Ar)(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R2NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand_Exchange [label="Ligand\nExchange", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_complex [label="[L_nPd(II)(Ar)(NR2)]", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="5-Amino-2,4-dimethylpyridine\n(Ar-NR2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArBr -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Ligand_Exchange [label=""]; Amine -> Ligand_Exchange [label=""]; Base -> Ligand_Exchange [label="- HBr"]; Ligand_Exchange -> Amido_complex [label=""]; Amido_complex -> Reductive_Elimination [label=""]; Reductive_Elimination -> Product [label=""]; Reductive_Elimination -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted from procedures for structurally similar bromopyridines.[1][4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | High |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 | High |
Yields are based on analogous reactions with other bromopyridines and may vary.[1][5]
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[6][7]
Application Notes
This reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of this compound by coupling with a corresponding boronic acid or boronic ester. The reaction is catalyzed by a palladium complex and requires a base.[6][8] The mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.[7][8]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="L_nPd(II)(Ar)(Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic_Acid [label="R'-B(OR)2", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K3PO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_complex [label="L_nPd(II)(Ar)(R')", fillcolor="#FBBC05", fontcolor="#202124"]; Reductive_Elimination [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="5-Aryl-2,4-dimethylpyridine\n(Ar-R')", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArBr -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Transmetalation [label=""]; Boronic_Acid -> Transmetalation [label=""]; Base -> Transmetalation [label=""]; Transmetalation -> PdII_R_complex [label=""]; PdII_R_complex -> Reductive_Elimination [label=""]; Reductive_Elimination -> Product [label=""]; Reductive_Elimination -> Pd0 [label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is based on the successful coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[6][9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Expected Product | Expected Yield (%) |
| Phenylboronic acid | 2,4-Dimethyl-5-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 2,4-Dimethyl-5-(p-tolyl)pyridine | 82 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,4-dimethylpyridine | 88 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2,4-dimethylpyridine | 78 |
Yields are based on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine and serve as a strong indication of expected yields.[6]
C-O Bond Formation: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers from aryl halides and alcohols or phenols.[10]
Application Notes
This reaction allows for the synthesis of 5-alkoxy- or 5-aryloxy-2,4-dimethylpyridines. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[10] Modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The reaction between this compound and an alcohol or phenol typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.[11]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Add reactants and catalyst to flask\n- Establish inert atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Add Solvent and Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heat and Stir Reaction Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress (TLC/LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\n- Cool reaction\n- Dilute and filter\n- Wash with water and brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry organic layer\n- Concentrate\n- Column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis (NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup; Setup -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } caption: A general experimental workflow for cross-coupling reactions.
Experimental Protocol
This is a general protocol for the Ullmann ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, the alcohol or phenol, CuI, 1,10-phenanthroline, and K₃PO₄.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Expected Product | Catalyst System | Base | Solvent | Temperature (°C) |
| Ethanol | 5-Ethoxy-2,4-dimethylpyridine | CuI / 1,10-Phenanthroline | K₃PO₄ | DMF | 110-130 |
| Phenol | 2,4-Dimethyl-5-phenoxypyridine | CuI / 1,10-Phenanthroline | K₃PO₄ | DMF | 110-130 |
C-S Bond Formation: Nucleophilic Substitution with Thiols
Thiols are excellent nucleophiles and can readily displace the bromide from this compound to form thioethers.[12]
Application Notes
The reaction of this compound with thiols can proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, which may be facilitated by a base to generate the more nucleophilic thiolate anion. Alternatively, copper or palladium catalysts can be employed to facilitate the C-S bond formation under milder conditions, analogous to the Ullmann or Buchwald-Hartwig reactions.[10][13]
Experimental Protocol (Base-mediated)
Materials:
-
This compound (1.0 eq)
-
Thiol (1.2 eq)
-
Sodium hydride (NaH) (1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add the thiol dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Expected Product | Base | Solvent | Temperature (°C) |
| Ethanethiol | 5-(Ethylthio)-2,4-dimethylpyridine | NaH | DMF | 0 to RT |
| Thiophenol | 2,4-Dimethyl-5-(phenylthio)pyridine | NaH | DMF | 0 to RT |
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. shyzchem.com [shyzchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Bromo-2,4-dimethylpyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-dimethylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two methyl groups on the pyridine ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various substituents to explore structure-activity relationships (SAR). This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in the development of kinase inhibitors, along with comprehensive experimental protocols for the synthesis and evaluation of its derivatives. While direct quantitative data for derivatives of this compound is limited in publicly available literature, this report includes representative data from structurally similar compounds to illustrate the potential of this scaffold.
Application Notes
Kinase Inhibitor Development
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of kinases.[1] this compound serves as an excellent starting material for generating libraries of kinase inhibitors through functionalization at the 5-position. The methyl groups at the 2- and 4-positions can influence the compound's solubility, metabolic stability, and steric interactions within the kinase active site.
Key therapeutic targets for inhibitors derived from brominated pyridine scaffolds include:
-
p38 MAP Kinase: A key regulator of inflammatory responses. Its dysregulation is implicated in a range of conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease.[2]
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication. Its overexpression is found in various cancers, making it a promising target for anticancer therapies.[3]
The general strategy for developing kinase inhibitors from this compound involves using the bromine atom as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl moieties that can occupy the ATP-binding pocket of the target kinase.
Quantitative Data
The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from brominated pyridine and pyrimidine building blocks that are structurally related to this compound. This data is intended to provide an indication of the potential potency of derivatives that could be synthesized from the title compound.
Table 1: In Vitro Kinase Inhibitory Activity of Representative p38 MAPK Inhibitors
| Inhibitor | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) | Selectivity Notes |
| SB203580 | 300-500 | ~10x less sensitive | 10-fold less sensitive | 10-fold less sensitive | First reported p38 inhibitor |
| BIRB 796 | 38 | 65 | 200 | 520 | Pan-p38 inhibitor |
| VX-702 | 4-20 | ~14-fold less potent vs α | - | - | Highly selective for p38α |
| TAK-715 | 7.1 | 28-fold more selective for p38α | No inhibition | No inhibition | Selective for p38α over p38β |
| Pamapimod | 14 | 480 | No activity | No activity | Selective for p38α and p38β |
Data sourced from multiple references for structurally similar compounds.[2][4]
Table 2: In Vitro Kinase Inhibitory Activity of Representative PLK4 Inhibitors
| Inhibitor | PLK4 IC₅₀ (nM) | Notes |
| CFI-400945 | 0.26 | Entered Phase II clinical trials |
| Centrinone | 2.71 | Leads to p53-dependent cell cycle arrest |
| Compound 8h (aminopyrimidine core) | 6.7 | High PLK4 inhibitory activity |
| R1530 | - | Multi-kinase inhibitor targeting all PLK family members |
| Axitinib | 4.2 | Also a potent VEGFR inhibitor |
Data sourced from multiple references for various PLK4 inhibitors.[3][5]
Table 3: In Vitro Cytotoxicity of Representative Bromo-pyrimidine Derivatives
| Compound ID | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | U937 IC₅₀ (µM) |
| 5c | 1.89 | 2.01 | 0.98 | 1.23 |
| 5e | 2.11 | 2.56 | 1.02 | 1.54 |
| 6g | 3.45 | 4.12 | 1.87 | 2.01 |
| 9e | 1.56 | 1.88 | 0.87 | 1.11 |
| 9f | 1.78 | 2.03 | 0.91 | 1.32 |
| 10c | 2.89 | 3.14 | 1.55 | 1.98 |
| Dasatinib (Standard) | 0.012 | 0.015 | 0.008 | 0.011 |
Data is for novel bromo-pyrimidine analogs, not directly from this compound.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2,4-dimethylpyridines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Potassium phosphate (K₃PO₄) (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio, e.g., 4 mL dioxane and 1 mL water).
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,4-dimethylpyridine.
Protocol 2: Synthesis of N-Aryl-2,4-dimethylpyridin-5-amines via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Aryl or alkyl amine (1.2 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.08 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant kinase (e.g., p38α, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, test compound at various concentrations, and the kinase-specific substrate.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: PLK4 Signaling in Cancer and Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 5-Bromo-2,4-dimethylpyridine
Topic: Optimizing Suzuki Coupling Yield with 5-Bromo-2,4-dimethylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges and optimize the yield of Suzuki coupling reactions involving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Ineffective Catalyst System: The combination of palladium precursor and ligand may not be suitable for this sterically hindered and electron-rich substrate. Standard ligands like triphenylphosphine (PPh₃) can be ineffective.[1] | 1. Catalyst/Ligand Selection: - For routine couplings: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can provide good to excellent yields.[2] - For higher yields/challenging couplings: Use bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos with a Pd(OAc)₂ precursor.[2] N-heterocyclic carbene (NHC) ligands, like those in Pd-PEPPSI precatalysts, are also highly effective alternatives.[2] - Consider catalysts like Pd₂(dba)₃ in combination with ligands like tricyclohexylphosphine (PCy₃).[3] |
| Inappropriate Base or Solvent: The base is crucial for activating the boronic acid.[4] An unsuitable base or solvent system can stall the reaction. | 2. Base and Solvent Optimization: - Base: Potassium phosphate (K₃PO₄) is often a reliable choice.[2][5][6] Other options include potassium carbonate (K₂CO₃)[2] or cesium carbonate (Cs₂CO₃). - Solvent: A mixture of an organic solvent and water is common. 1,4-Dioxane/H₂O (e.g., 4:1 ratio) is a widely used system.[2][5] Other potential solvents include toluene, THF, or DMF.[2][7] Ensure solvents are properly degassed to prevent catalyst oxidation. | |
| Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose, forming palladium black.[4] | 3. Maintain Inert Atmosphere: - Thoroughly degas all solvents before use. - Ensure the reaction is set up and maintained under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques. | |
| Poor Quality Starting Materials: Impurities in this compound or degradation of the boronic acid can inhibit the reaction.[4] | 4. Check Reagent Quality: - Use purified this compound. - Boronic acids can undergo protodeboronation; use fresh or properly stored reagents. Consider using boronic esters (e.g., pinacol esters) for enhanced stability.[8] | |
| Reaction Stalls (Incomplete Conversion) | Catalyst Deactivation: The active Pd(0) species may precipitate out of the reaction mixture as palladium black, often due to high temperatures or oxygen exposure.[4] | 1. Optimize Reaction Temperature: - While Suzuki couplings often require heating (e.g., 85-95 °C), excessively high temperatures can accelerate catalyst decomposition.[5] Consider running the reaction at a slightly lower temperature for a longer duration. 2. Use a More Robust Catalyst: - Employ pre-catalysts or catalyst systems known for their stability, such as those with Buchwald or NHC ligands.[2] |
| Insolubility of Reagents or Intermediates: A reactant or intermediate may precipitate from the solution, halting the reaction.[4] | 3. Adjust Solvent System: - Try a different solvent or solvent mixture to improve the solubility of all components throughout the reaction. For example, DMF or toluene might be suitable alternatives.[7] | |
| Side Reactions (e.g., Protodeboronation) | Presence of Protic Sources and Non-Optimal Conditions: The boronic acid can react with protic species (like water) to be converted back to the corresponding arene, especially at elevated temperatures. | 1. Minimize Reaction Time: - Use a more active catalyst system that allows for shorter reaction times to "outrun" the protodeboronation side reaction.[3] 2. Use Boronic Esters: - Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[8] 3. Base Selection: - In some cases, using a milder base like potassium fluoride (KF) can reduce side reactions, though it may also decrease the reaction rate.[7][9] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for the Suzuki coupling of this compound?
For routine applications, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point and is widely available.[2] However, for achieving higher yields, especially with challenging coupling partners, catalyst systems based on bulky, electron-rich ligands like SPhos (with Pd(OAc)₂) or NHC-based catalysts (e.g., PEPPSI-iPr) are often superior.[2]
Q2: How critical is the choice of base and what are the best options?
The base is critical as it activates the boronic acid for transmetalation.[4][9] Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for Suzuki couplings of bromopyridines.[2][5] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective alternatives. The choice may require optimization depending on the specific boronic acid used.
Q3: Why is water often used as a co-solvent in Suzuki reactions?
Water is often added to the organic solvent to help dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and to facilitate the activation of the boronic acid.[8] A common ratio is 4:1 organic solvent to water.[2][5]
Q4: My reaction turned black. What does this mean and can it be salvaged?
The formation of a black precipitate is typically palladium black, which is the inactive, elemental form of the palladium catalyst. This indicates catalyst decomposition, often due to the presence of oxygen or excessively high temperatures.[4] Once palladium black has formed, the reaction will likely stall. It is generally best to restart the reaction, ensuring a strictly inert atmosphere and potentially using a lower temperature or a more stable catalyst system.
Q5: How can I monitor the progress of my reaction?
You can monitor the reaction by taking small aliquots from the reaction mixture over time and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of the starting materials and the formation of the product.
Data on Catalyst System Performance
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected performance for this compound.[2]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| System 1: Traditional | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| System 1: Traditional | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| System 1: Traditional | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| System 1: Traditional | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| System 2: Buchwald (Hypothetical) | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: NHC (Hypothetical) | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Data adapted from studies on structurally similar substrates. Yields are representative and may vary.[2]
Key Experimental Protocol
This is a general protocol for the Suzuki-Miyaura coupling of this compound using a traditional catalyst system. Optimization may be required.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Schlenk flask or reaction vial
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Bromo-2,4-dimethylpyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2,4-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct synthetic route starts from 2,4-dimethylpyridine, also known as 2,4-lutidine. The reaction involves an electrophilic aromatic substitution, specifically bromination.
Q2: Why is my reaction mixture turning dark or forming a thick slurry?
A2: The bromination of pyridines, especially with strong brominating agents in the presence of acids like oleum, can be highly exothermic.[1] Dark coloration may indicate side reactions or degradation. The formation of a thick slurry is often due to the precipitation of pyridine-bromine complexes or salts, which is a normal part of the reaction under certain conditions.[2]
Q3: What are the primary impurities I should expect in my crude product?
A3: The primary impurities typically include unreacted 2,4-dimethylpyridine, regioisomers such as 3-Bromo-2,4-dimethylpyridine, and over-brominated products like 3,5-Dibromo-2,4-dimethylpyridine.[3] The presence and ratio of these impurities depend heavily on the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] TLC allows for a quick qualitative assessment of the consumption of the starting material and the formation of the product. GC-MS provides a more detailed analysis, helping to identify the product and any volatile impurities.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Inadequate reaction time. | 1. Ensure the stoichiometry of the brominating agent is correct. A slight excess may be required.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor by TLC or GC until the starting material is consumed. |
| Multiple Spots on TLC / Peaks in GC-MS | 1. Isomer Formation: Bromination occurred at other positions on the pyridine ring (e.g., the 3-position).[3]2. Over-bromination: Excess brominating agent or harsh conditions led to di- or tri-brominated products.[3]3. Starting Material Impurities: The initial 2,4-lutidine may contain other lutidine isomers, leading to their corresponding brominated derivatives. | 1. Optimize reaction conditions (lower temperature, controlled addition of brominating agent) to improve regioselectivity.2. Use a stoichiometric amount of the brominating agent. Consider using milder reagents like N-bromosuccinimide (NBS) over elemental bromine.[1]3. Purify the crude product using flash column chromatography.[3][5] |
| Product is an Oil Instead of a Solid | The presence of isomeric impurities, particularly 3-Bromo-2,4-dimethylpyridine, can lower the melting point of the final product, causing it to be an oil or a low-melting solid.[3] | Rigorous purification by flash column chromatography is necessary to separate the desired 5-bromo isomer from other oily impurities.[3] |
| Difficulty in Purification / Isomer Separation | Isomers of brominated dimethylpyridines often have very similar polarities, making separation by chromatography challenging. | 1. Use a high-efficiency silica gel for column chromatography.2. Employ a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane).[3]3. Consider alternative purification techniques like fractional distillation under reduced pressure if boiling points are sufficiently different. |
Summary of Common Impurities
The following table summarizes the key impurities that may be encountered during the synthesis of this compound.
| Impurity Name | Structure | Typical Origin | Identification Notes (e.g., NMR, MS) |
| 2,4-Dimethylpyridine (2,4-Lutidine) | Unreacted starting material. | Distinct signals in ¹H NMR, lower mass peak in MS. | |
| 3-Bromo-2,4-dimethylpyridine | Regioisomeric byproduct of bromination.[3] | Different chemical shifts in ¹H and ¹³C NMR compared to the 5-bromo isomer. Often co-elutes during chromatography. | |
| 3,5-Dibromo-2,4-dimethylpyridine | Over-bromination of the pyridine ring.[3] | Higher molecular weight peak in MS. Distinct aromatic proton signal in ¹H NMR. | |
| Succinimide | Byproduct from N-bromosuccinimide (NBS) if used as the brominating agent. | Typically water-soluble and removed during aqueous workup. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure for the bromination of 2,4-dimethylpyridine.
Materials:
-
2,4-Dimethylpyridine (2,4-lutidine)
-
Brominating agent (e.g., Bromine, N-Bromosuccinimide)
-
Solvent (e.g., Fuming sulfuric acid (oleum), Dichloromethane)[2][6]
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dimethylpyridine in the chosen solvent (e.g., fuming sulfuric acid).[3]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add the brominating agent (e.g., liquid bromine) dropwise to the stirred solution, maintaining the temperature below a specified limit (e.g., 10°C).[3]
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (this can range from room temperature to elevated temperatures, e.g., 165°C, depending on the specific method) for several hours.[3]
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a base like sodium carbonate or NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate gradient)
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of the product from impurities.[3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Impurity Formation Pathway
The following diagram illustrates the synthetic pathway from the starting material to the desired product and the formation of common impurities through side reactions.
Caption: Logical workflow of the synthesis and impurity formation.
References
- 1. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-BROMO-2,4-DIMETHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Palladium Catalyst Removal from 5-Bromo-2,4-dimethylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from reactions involving 5-Bromo-2,4-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to remove through simple filtration or extraction. The presence of two electron-donating methyl groups on the pyridine ring can further increase the electron density on the nitrogen atom, potentially enhancing its coordination to palladium and making the removal process even more challenging.
Q2: What are the common methods for removing palladium catalysts in this context?
Several methods are employed to reduce residual palladium levels, often used in combination for optimal results. The main strategies include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal. These can be solid-supported (heterogeneous) or soluble (homogeneous).
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove insoluble or precipitated palladium species.[2]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[1]
-
Chromatography: Utilizing column chromatography to separate the desired product from the palladium catalyst.[2]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are reagents designed to selectively bind to and remove palladium from a solution. They are often silica-based or polymer-supported materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or dimercaptotriazine (DMT).[3][4] The scavenger is added to the reaction mixture, where it chelates the palladium. The resulting solid scavenger-palladium complex can then be easily removed by filtration.[5]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[6]
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium After Filtration with Celite®
-
Symptom: The filtrate remains colored (black or dark brown), and analysis (e.g., ICP-MS) shows high palladium content.
-
Possible Cause 1: The palladium species are soluble and are passing through the Celite® pad. Filtration with Celite® is primarily effective for heterogeneous or precipitated palladium.
-
Solution: Switch to a method suitable for removing soluble palladium, such as treatment with activated carbon or a palladium scavenger.
-
-
Possible Cause 2: The Celite® pad is not packed properly or is too thin.
-
Solution: Ensure the Celite® pad is 1-2 cm thick and well-compacted in the funnel. Pre-wetting the pad with the solvent before filtration can improve its efficacy.[2]
-
-
Possible Cause 3: The palladium particles are too fine (colloidal) to be trapped by the Celite®.
-
Solution: Consider a pre-treatment step to induce precipitation or aggregation of the palladium particles before filtration. Alternatively, follow the Celite® filtration with a treatment using activated carbon or a scavenger.
-
Issue 2: Inefficient Palladium Removal with Activated Carbon
-
Symptom: Residual palladium levels remain high after treatment with activated carbon.
-
Possible Cause 1: Insufficient amount of activated carbon or inadequate treatment time/temperature.
-
Solution: Increase the weight percent of activated carbon (relative to the crude product) and/or extend the stirring time. Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve efficiency, product stability permitting.[7]
-
-
Possible Cause 2: The type of activated carbon is not optimal for the specific palladium species present.
-
Solution: Screen different grades of activated carbon. The effectiveness can vary depending on the carbon's surface area, pore size, and surface chemistry.
-
-
Possible Cause 3: Strong coordination of the dimethylpyridine product to the palladium hinders its adsorption onto the carbon surface.
-
Solution: Consider a combination approach. A preliminary treatment with a scavenger might disrupt the palladium-product complex, making the palladium more amenable to adsorption by activated carbon.
-
Issue 3: Low Product Recovery After Scavenger Treatment
-
Symptom: The yield of the desired this compound product is significantly lower after the scavenging step.
-
Possible Cause: The product is adsorbing to the solid-supported scavenger.
-
Solution 1: Reduce the amount of scavenger used to the minimum effective quantity. This can be determined through small-scale optimization experiments.
-
Solution 2: Thoroughly wash the filtered scavenger with fresh solvent to recover any adsorbed product.
-
Solution 3: Screen different types of scavengers. Some may have a lower affinity for your product while still effectively scavenging palladium.
-
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques from reactions involving nitrogen-containing aromatic compounds, providing a general indication of their potential performance. The actual efficiency will depend on the specific experimental conditions.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Compound Type | Source |
| SiliaMetS® Thiol | >1,300 | 2 | Naphthalenopiperazine HCl salt | [8] |
| Activated Carbon (Darco KB-B) | 300 | <1 | API intermediate | [7] |
| MP-TMT Scavenger | 330 | ~10-30 | c-Met kinase inhibitor | [7] |
| Si-Thiol & Si-Thiourea Mix | 2,400 | ≤ 16 | Drug candidate for brain cancer | [3] |
| Column Chromatography + Scavenging Resin | ~5,000 | <100 | Bromo-indole derivative | [9][10] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
-
Preparation of Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that covers all the holes. Add a 1-2 cm layer of Celite® and gently compact it to form a level bed. Pre-wet the Celite® pad with the solvent being used in the reaction mixture.
-
Filtration: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® pad under gentle vacuum.
-
Washing: After the entire mixture has passed through, wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Collection: Combine the filtrate and the washings. The resulting solution contains the product with reduced levels of heterogeneous palladium.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF, ethyl acetate).
-
Addition of Activated Carbon: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing and Concentration: Wash the Celite®/carbon filter cake with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
-
Scavenger Selection: Choose a thiol-based silica scavenger suitable for your palladium catalyst and solvent system.
-
Addition of Scavenger: Add the scavenger to the solution of the crude product. The amount of scavenger typically ranges from 3 to 10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating for 2 to 24 hours. Optimization of time and temperature may be required.
-
Filtration: Remove the scavenger by filtration through a simple filter paper or a short plug of Celite®.
-
Washing and Concentration: Thoroughly wash the scavenger on the filter with fresh solvent to recover the product. Combine the filtrates and concentrate to obtain the purified product with significantly reduced palladium content.
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
Caption: General experimental workflow for palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Visualization for 5-Bromo-2,4-dimethylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the thin-layer chromatography (TLC) visualization of 5-Bromo-2,4-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the first and simplest method to visualize this compound on a TLC plate?
A1: The most common and non-destructive first step is to use a UV lamp.[1][2] Commercial TLC plates often contain a fluorescent indicator (F254) that glows green under short-wave UV light (254 nm).[2][3] Since this compound contains a pyridine ring, which is an aromatic system, it will likely absorb UV light and appear as a dark spot against the fluorescent background.[2] This method is advantageous as it does not alter the compound, allowing for subsequent visualization techniques on the same plate.[1][2]
Q2: My compound is not visible under UV light. What should I do next?
A2: If your compound does not appear under UV light, it may be too dilute or not a strong UV absorber at 254 nm.[4] The next step is to use a chemical stain.[2] Several general and specific stains can be used for pyridine derivatives. A good universal stain to try is potassium permanganate, which is sensitive to a wide range of oxidizable functional groups.[5][6]
Q3: Why do my spots appear as streaks or "tail" on the TLC plate?
A3: Streaking or tailing of basic compounds like pyridines on silica gel TLC plates is a common issue.[7] This happens because the basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to your developing solvent (mobile phase).[4] This will neutralize the acidic sites on the silica gel and lead to more compact, well-defined spots.
Q4: Are there any specific stains for visualizing halogenated compounds like this compound?
A4: Yes, there are specific stains for halogenated compounds. One such method involves using a silver nitrate solution. After spraying the plate with an acidic silver nitrate solution and irradiating it with UV light, halogenated compounds appear as dark spots.[8]
Q5: The spots on my TLC plate are very faint. How can I improve their visibility?
A5: Faint spots usually indicate a low concentration of the analyte.[4] To improve visibility, you can try spotting the sample multiple times in the same location, ensuring the solvent has completely evaporated between each application to keep the spot size small.[4] Alternatively, you can prepare a more concentrated solution of your sample for spotting. When using a chemical stain, gentle heating with a heat gun after applying the stain can often enhance the color development and make the spots more prominent.[1]
Experimental Protocols
Protocol 1: UV Visualization (Non-Destructive)
-
Plate Development: After developing the TLC plate in a suitable mobile phase, remove it from the chamber and mark the solvent front with a pencil.
-
Drying: Allow all the solvent to completely evaporate from the plate in a fume hood.
-
Visualization: Place the dried TLC plate under a short-wave UV lamp (254 nm).
-
Observation: UV-active compounds, such as this compound, will appear as dark spots against a glowing green background.[2]
-
Marking: Lightly circle the observed spots with a pencil, as they will disappear once the UV lamp is removed.[1][2]
Protocol 2: Potassium Permanganate Staining (Destructive)
-
Preparation of Staining Solution: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water with 1.25 mL of 10% sodium hydroxide (NaOH).[6] This solution should be stored in a dark bottle.
-
Plate Preparation: Ensure the TLC plate is completely dry after development.
-
Staining: Briefly dip the plate into the potassium permanganate solution using forceps.
-
Development: Remove the plate and wipe off excess stain from the back with a paper towel. Gently warm the plate with a heat gun.
-
Observation: Compounds that can be oxidized by permanganate will appear as yellow or brown spots on a purple or pink background.[6] The background color will fade over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The compound is not UV-active or the concentration is too low. | Use a chemical stain like potassium permanganate.[4] Concentrate the sample and re-spot the TLC plate.[4] |
| Spots are streaking or tailing. | The basic pyridine compound is interacting strongly with the acidic silica gel. | Add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase to reduce polar interactions.[4] |
| The Rf value is too high or too low. | The polarity of the mobile phase is incorrect. | If the Rf is too high (spots near the solvent front), decrease the polarity of the mobile phase. If the Rf is too low (spots near the baseline), increase the polarity.[4] |
| The entire plate changes color with the stain. | The mobile phase contains components that react with the stain (e.g., triethylamine with permanganate). | Ensure the plate is completely dry before staining.[5] If using a reactive additive in the mobile phase, it may be necessary to use a different stain. |
| Stained spots fade quickly. | Some stains, like iodine, are not permanent.[6] | Circle the spots with a pencil immediately after visualization.[6] Photograph the plate for a permanent record. |
Diagrams
A flowchart for the TLC visualization and troubleshooting process.
The principle of visualization using potassium permanganate stain.
References
Technical Support Center: Recrystallization of 5-Bromo-2,4-dimethylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 5-bromo-2,4-dimethylpyridine derivatives.
Initial Consideration: Physical State of the Compound
Before proceeding, it is crucial to identify the physical state of your target compound. The parent compound, this compound, is a liquid at room temperature with a boiling point of approximately 205-210°C. As such, recrystallization is not a suitable purification method for this compound itself . Purification of this liquid should be approached using techniques like vacuum distillation.
This guide, therefore, focuses on the recrystallization of solid derivatives of this compound, which are common in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: I have a derivative of this compound that is an oil or low-melting solid. Can I use recrystallization?
A1: If your compound is an oil or melts near room temperature, standard recrystallization is often challenging and may not be the most effective method. "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue.[1][2] For these compounds, alternative purification methods should be considered first, such as:
-
Vacuum Distillation: Ideal for thermally stable liquids and low-melting solids.
-
Column Chromatography: A versatile method for separating a wide range of compounds.
If recrystallization is attempted, using a lower boiling point solvent or modifying the solvent system can sometimes help.[2]
Q2: How do I select the best solvent for my solid this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][4] For pyridine derivatives, which are generally polar, a good starting point is to test polar solvents.[5] A general rule is "like dissolves like."[6]
Recommended Steps for Solvent Selection:
-
Small-Scale Testing: Use a small amount of your crude product (10-20 mg) in a test tube.
-
Add Solvent: Add a few drops of a single solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will result in poor recovery.
-
Heat: If the compound is insoluble at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cool: Allow the solution to cool to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system (e.g., a polar solvent like ethanol with a non-polar anti-solvent like hexanes) can be effective.[6]
Q3: My purified crystals are colored, but the literature reports a colorless compound. How can I fix this?
A3: Colored impurities can often be removed with activated charcoal.
Charcoal Treatment Protocol:
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat and add a small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Reheat the solution to boiling for a few minutes while stirring.
-
Perform a hot gravity filtration to remove the charcoal, which has the colored impurities adsorbed to its surface.[1]
-
Proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can lead to a loss of your desired product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. [5] 2. The solution is supersaturated but lacks a nucleation site. 3. The compound is too soluble in the chosen solvent, even when cold. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the solute concentration and allow it to cool again.[2][5] 2. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the liquid's surface or add a "seed crystal" of the pure compound.[1][5] 3. Change Solvent: Re-evaluate your solvent choice or try a mixed-solvent system by adding an anti-solvent. |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly.[1] 3. The compound is highly impure. | 1. Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[2] 2. Slow Cooling: Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. 3. Modify Solvent: Switch to a lower-boiling point solvent or adjust the ratio of your mixed-solvent system. |
| Low Yield of Recovered Crystals | 1. Too much solvent was used. [1] 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent. 4. Product was lost during a hot filtration step. | 1. Minimize Solvent: In subsequent attempts, use the absolute minimum amount of hot solvent required for dissolution.[7] 2. Check Mother Liquor: Evaporate the solvent from the filtrate (mother liquor). If a significant amount of solid remains, a second crop of crystals can be obtained by concentrating the filtrate and re-cooling.[2] 3. Ensure Complete Cooling: Allow sufficient time for crystallization and ensure the flask is thoroughly chilled in an ice bath before filtration. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture to the solvent's boiling point with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature safely below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent or anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath.
-
Collection, Washing, and Drying: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as described in Protocol 1.
Purification Workflow and Visualization
The following diagram illustrates the decision-making process for the purification of this compound and its derivatives.
Caption: Purification workflow for this compound derivatives.
References
Technical Support Center: Grignard Reaction of 5-Bromo-2,4-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 5-Bromo-2,4-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming the Grignard reagent from this compound?
A1: The main challenges include initiating the reaction, preventing homocoupling (Wurtz-type) byproducts, and maintaining anhydrous conditions to avoid quenching the highly reactive Grignard reagent. The pyridine nitrogen can also potentially complicate the reaction, although the methyl groups may offer some steric hindrance.
Q2: What is the most common byproduct in this reaction and how can it be identified?
A2: The most common byproduct is the homocoupled dimer, 5,5'-bis(2,4-dimethylpyridine), formed via a Wurtz-type coupling reaction.[1] This occurs when the newly formed Grignard reagent reacts with unreacted this compound.[1] It can be identified by techniques such as NMR, mass spectrometry, and chromatography, where it will appear as a higher molecular weight species compared to the starting material or the desired product.
Q3: Can the Grignard reagent of this compound be prepared and stored?
A3: It is highly recommended to prepare the Grignard reagent and use it immediately in the subsequent reaction. Grignard reagents are sensitive to air and moisture and can degrade upon storage, leading to lower yields and the formation of byproducts.
Q4: Which solvents are recommended for this Grignard reaction?
A4: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard for Grignard reactions. THF is often preferred for its ability to stabilize the Grignard reagent.[2] The choice of solvent can also influence the rate of side reactions like Wurtz coupling.[1]
Troubleshooting Guides
Issue 1: The Grignard reaction fails to initiate.
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[1] Activate the magnesium by gentle heating with a heat gun, adding a small crystal of iodine (the color will disappear upon activation), or a few drops of 1,2-dibromoethane.[3] |
| Presence of Moisture | Even trace amounts of water will prevent the reaction from starting by reacting with the incipient Grignard reagent. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] |
| Impure Starting Material | Impurities in the this compound can inhibit the reaction. Ensure the starting material is pure and dry. |
Issue 2: Low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Wurtz-type Coupling | This is a major side reaction that consumes both the starting material and the Grignard reagent.[1] To minimize this, add the this compound solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[1] Ensure efficient stirring and consider a lower reaction temperature.[1] |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction by TLC or GC to ensure all the starting material has been consumed. |
| Reaction with Air (Oxygen) | Exposure to air can oxidize the Grignard reagent. Maintain a positive pressure of an inert gas throughout the experiment. |
| Reaction with Carbon Dioxide | Grignard reagents react with CO₂ from the air to form carboxylates. Use a well-sealed apparatus with an inert atmosphere. |
Issue 3: Formation of a significant amount of the homocoupled dimer.
This issue is directly related to the Wurtz-type coupling side reaction. The following table summarizes the influence of key parameters on the formation of the 5,5'-bis(2,4-dimethylpyridine) byproduct.
| Parameter | Condition Favoring Dimer Formation | Recommended Condition to Minimize Dimer |
| Rate of Addition | Rapid addition of this compound | Slow, dropwise addition to maintain low halide concentration[1] |
| Temperature | High reaction temperatures | Maintain a gentle reflux; use external cooling if necessary[1] |
| Concentration | High concentration of reactants | Use a sufficient volume of anhydrous solvent to ensure dilution |
| Solvent | Tetrahydrofuran (THF) can sometimes promote Wurtz coupling for certain substrates more than diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)[1] | Consider using Et₂O or 2-MeTHF if dimerization is severe in THF.[1] |
Experimental Protocols
Protocol: Formation of 2,4-dimethyl-5-pyridylmagnesium bromide and reaction with an electrophile (e.g., Benzaldehyde)
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (or other suitable electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) and cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the purple color of the iodine disappears, indicating magnesium activation.[1] Allow the flask to cool to room temperature.
-
Grignard Formation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.[3]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: Main reaction pathway and major side reaction in the Grignard synthesis using this compound.
Caption: A troubleshooting workflow for addressing common issues in the this compound Grignard reaction.
References
Technical Support Center: Synthesis of 5-Bromo-2,4-dimethylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 5-Bromo-2,4-dimethylpyridine. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Formation of multiple isomers (e.g., 3-bromo-2,4-dimethylpyridine) and di-brominated byproducts (e.g., 3,5-dibromo-2,4-dimethylpyridine).[1] | Optimize the molar ratio of the brominating agent to the starting material to minimize over-bromination.[2] Control the reaction temperature rigorously, as higher temperatures can lead to less selective bromination. Consider using a more selective brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which has shown high selectivity in the bromination of other dimethylpyridine isomers.[3] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material. | |
| Product loss during work-up and purification. | Optimize the extraction and purification steps. Careful column chromatography is often necessary to separate the desired product from its isomers.[1][4] | |
| Formation of Significant Amounts of Byproducts | Unselective bromination conditions. | The direct bromination of 2,4-dimethylpyridine with bromine in fuming sulfuric acid is known to produce a mixture of isomers.[1] To improve selectivity, explore alternative brominating agents like N-Bromosuccinimide (NBS) or DBDMH, potentially in a different solvent system.[2][3] |
| Over-bromination leading to di-bromo species. | Use a stoichiometric or slightly sub-stoichiometric amount of the brominating agent relative to the 2,4-dimethylpyridine.[2] Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.[1] | |
| Difficulty in Purifying the Product | Co-elution of isomers during column chromatography. | Use a high-efficiency silica gel and optimize the eluent system. A non-polar solvent system, such as hexane/ethyl acetate, is a good starting point.[1] Consider alternative purification methods like fractional distillation under reduced pressure if there is a sufficient difference in boiling points between the isomers.[4] |
| Product is an oil, making handling difficult. | If the product is an oil, as has been reported, ensure complete removal of the solvent after chromatography.[1] If possible, attempt to form a solid salt (e.g., hydrochloride or hydrobromide) to facilitate handling and further purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common method is the direct electrophilic bromination of 2,4-dimethylpyridine (2,4-lutidine). However, this method can suffer from low selectivity, yielding a mixture of mono- and di-brominated products, including the desired 5-bromo isomer along with 3-bromo and 3,5-dibromo isomers.[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: The reported yields can vary significantly depending on the method. For the direct bromination of 2,4-dimethylpyridine with bromine in oleum, a yield of 22% for this compound has been documented, alongside 12% of the 3,5-dibromo byproduct.[1] Another method starting from 2,5-dibromo-4-methylpyridine reported a yield of only 16.2%.[5] Optimization of reaction conditions and the choice of brominating agent are crucial for improving these yields.
Q3: What are the key parameters to control during the bromination of 2,4-dimethylpyridine?
A3: The key parameters to control are:
-
Temperature: Maintaining a consistent and often low temperature during the addition of the brominating agent can help to control the selectivity of the reaction.
-
Stoichiometry: The molar ratio of the brominating agent to 2,4-dimethylpyridine is critical to minimize the formation of di-brominated byproducts.[2]
-
Choice of Brominating Agent: Different brominating agents (e.g., Br₂, NBS, DBDMH) will exhibit different reactivities and selectivities.[2][3]
-
Solvent/Acid Medium: The reaction is often carried out in a strong acid like fuming sulfuric acid (oleum), which activates the pyridine ring towards electrophilic substitution.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can be used to distinguish between the different isomers based on the chemical shifts and coupling patterns of the pyridine ring protons and methyl groups.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the different components of the reaction mixture and confirming their molecular weights, which helps in identifying the desired product and any byproducts.[4]
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations.[1]
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound and Related Compounds
| Starting Material | Brominating Agent | Solvent/Conditions | Product(s) | Reported Yield | Reference |
| 2,4-dimethylpyridine | Bromine (Br₂) | Fuming Sulfuric Acid (20% SO₃), 165°C | 5-Bromo-2,4-dimethylpyridine3-Bromo-2,4-dimethylpyridine3,5-Dibromo-2,4-dimethylpyridine | 22%Not specified12% | [1] |
| 2,5-dibromo-4-methylpyridine | Methylmagnesium Bromide | Tetrahydrofuran (THF), Pd(PPh₃)₄ catalyst | This compound | 16.2% | [5] |
| 2,3-dimethylpyridine | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Fuming Sulfuric Acid (65% SO₃), 105°C | 5-Bromo-2,3-dimethylpyridine | 86.7% | [3] |
Experimental Protocols
Detailed Methodology for the Bromination of 2,4-dimethylpyridine[1]
This protocol is based on the direct bromination method and is intended as a reference. Optimization may be required to improve yield and selectivity.
Materials:
-
2,4-dimethylpyridine
-
Fuming sulfuric acid (20% free SO₃)
-
Bromine
-
Crushed ice
-
Sodium carbonate (solid)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a reaction vessel equipped with a stirrer and an efficient reflux condenser, dissolve 2,4-dimethylpyridine (1.0 equiv.) in fuming sulfuric acid (20% free SO₃) while maintaining the temperature at 0°C.
-
Heat the reaction mixture to 165°C in an oil bath.
-
Slowly add bromine (0.9 equiv.) in small portions over a period of 5 hours.
-
Continue stirring the reaction mixture at 155-175°C for 20 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and stir for 1 hour.
-
Neutralize the resulting orange solution by the careful addition of solid sodium carbonate.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of 5-Bromo-2,4-dimethylpyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2,4-dimethylpyridine using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.
Issue: Poor Separation or Co-elution of Impurities
-
Question: My this compound is not separating from its impurities on the column. What could be the cause and how can I fix it?
-
Answer: Poor separation can stem from several factors. Firstly, the polarity of your eluent system may not be optimal. If your compound and impurities are moving too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). Conversely, if they are moving too slowly, increase the eluent polarity. It's also possible that you are dealing with isomeric impurities which can be challenging to separate. In such cases, a very slow, shallow gradient elution or switching to a different stationary phase, such as alumina, might be necessary.[1][2]
Issue: Significant Peak Tailing
-
Question: The collected fractions of my compound show significant tailing on TLC analysis. What causes this and how can I achieve sharper bands?
-
Answer: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[1] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape.[1] To mitigate this, add a small amount of a competing base, such as triethylamine (TEA) (0.1-1% v/v), to your mobile phase.[3] TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute in a much sharper band.[3]
Issue: Low Recovery of the Product
-
Question: After column chromatography, the yield of my purified this compound is very low. Where could my product be going?
-
Answer: Low recovery can be due to several reasons. The compound may be irreversibly adsorbed onto the silica gel, especially if it is unstable on this stationary phase.[2] You can test for compound stability by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2] Another possibility is that the compound is highly soluble in the mobile phase and eluted very quickly, possibly in the first few fractions with the solvent front.[2] Always check the first few fractions collected. Finally, ensure that you are not using an excessively large column or too much silica gel for the amount of crude product, as this can lead to greater losses on the column.
Issue: The Compound Won't Elute from the Column
-
Question: I've run a large volume of eluent through the column, but my this compound is not coming off. What should I do?
-
Answer: If your compound is stuck on the column, the mobile phase is likely not polar enough. You can gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, you can slowly increase the percentage of ethyl acetate. In some cases, for very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol. However, be cautious when making large jumps in polarity as this can crack the silica bed.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. A common starting ratio is 95:5 or 90:10 hexane:ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the desired compound.[4]
Q2: Should I use a gradient or isocratic elution?
A2: The choice between gradient and isocratic elution depends on the separation complexity. If the impurities are well-separated from your product on TLC, an isocratic elution (using a constant solvent composition) may be sufficient. However, if you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase over time) will likely provide a better separation.[3]
Q3: How much silica gel should I use for my column?
A3: A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight. For example, for 1 gram of crude material, you would use 30-50 grams of silica gel. The exact amount will depend on the difficulty of the separation.
Q4: What are the common impurities I should expect?
A4: The impurities will depend on the synthetic route used to prepare this compound. Common impurities can include unreacted starting materials, isomeric byproducts (e.g., 3-Bromo-2,4-dimethylpyridine or 6-Bromo-2,4-dimethylpyridine), and potentially di-brominated species.[5]
Q5: How can I visualize the compound on a TLC plate?
A5: this compound contains a pyridine ring and should be UV active. You can visualize the spots on a TLC plate using a UV lamp, typically at 254 nm.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare an appropriate mobile phase. A starting point could be a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).
-
For improved peak shape, it is highly recommended to add 0.1-1% triethylamine (TEA) to the mobile phase.
2. Column Packing (Slurry Method):
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.[6]
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.[4]
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[7] Carefully apply the solution to the top of the silica bed using a pipette.[7]
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4][7] Carefully add this powder to the top of the packed column.[4]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography.[3][4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.1-1% Triethylamine (v/v) | A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[3] |
| TLC Analysis (Rf value) | ~0.2-0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[4] |
| Silica Gel to Crude Product Ratio | 30:1 to 50:1 (by weight) | Ensures sufficient separation capacity for the loaded sample. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 5-Bromo-2,4-dimethylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving 5-Bromo-2,4-dimethylpyridine. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges, particularly concerning temperature management.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in a variety of cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2]
-
Ullmann Reaction: A classical method for C-O, C-N, and C-S bond formation, typically requiring higher temperatures.[3][4]
-
Lithiation and Grignard Reagent Formation: To generate organometallic intermediates for subsequent reactions with various electrophiles.
Q2: Why is temperature control so critical in reactions with this compound?
A2: Temperature is a critical parameter that influences reaction rate, yield, and the formation of byproducts. For many cross-coupling reactions, a specific activation energy must be overcome, requiring heating.[5] However, excessive temperatures can lead to side reactions such as debromination (protodebromination), homocoupling of starting materials, or decomposition of reagents and catalysts.[6] In contrast, for reactions like lithiation, extremely low temperatures are necessary to prevent unwanted side reactions and ensure the stability of the highly reactive organolithium intermediate.[7]
Q3: What are the typical temperature ranges for common reactions involving this compound?
A3: The optimal temperature can vary based on the specific reagents, catalyst system, and solvent used. However, general guidelines are as follows:
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | 80 - 110 °C | Temperature can be optimized based on the reactivity of the boronic acid and the catalyst system.[8][9] |
| Buchwald-Hartwig Amination | 80 - 110 °C | The choice of ligand and base can influence the required temperature.[1] |
| Ullmann Reaction | 100 - 200 °C (classical) | Modern catalytic systems may allow for lower temperatures.[3][4] |
| Lithiation | -78 to -100 °C | Strict low-temperature control is crucial to prevent side reactions.[7] |
| Grignard Reagent Formation | 0 - 40 °C (initiation may require gentle heating) | The reaction is exothermic and may require cooling to maintain control. |
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms: Your Suzuki-Miyaura reaction with this compound shows low conversion of the starting material or a complete absence of the desired product.
Possible Cause & Solution
| Possible Cause | Troubleshooting Action |
| Insufficient Temperature | The reaction may not have reached the necessary activation energy. Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or LC-MS. For many bromopyridine substrates, a temperature of 85-95 °C is effective.[8] |
| Catalyst Deactivation | Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the activation of the boronic acid. Ensure you are using an appropriate combination, such as K₃PO₄ in a dioxane/water mixture.[8] |
| Poor Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. Consider a different solvent system or gently heat the mixture to improve solubility.[6] |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
Symptoms: Your reaction produces the desired aminated product, but is contaminated with significant amounts of side products, such as debrominated starting material or homocoupled amines.
Possible Cause & Solution
| Possible Cause | Troubleshooting Action |
| Excessively High Temperature | High temperatures can promote side reactions. If you are observing significant byproduct formation, try reducing the reaction temperature. Reactions can often be successful at around 80-100 °C.[1] |
| Incorrect Base Selection | The strength and concentration of the base can impact the reaction outcome. For base-sensitive substrates, a very strong base like NaOtBu might be too harsh. Consider a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Ligand Choice | The phosphine ligand plays a crucial role in the stability and reactivity of the catalytic species. An inappropriate ligand can lead to undesired pathways. A ligand screen may be necessary to find the optimal choice for your specific amine. |
| Presence of Water/Oxygen | Protic impurities can lead to protodebromination. Ensure all reagents and solvents are anhydrous and the reaction is kept under an inert atmosphere. |
Issue 3: Uncontrolled Exotherm During Grignard Reagent Formation
Symptoms: Upon addition of this compound to magnesium turnings, the reaction becomes excessively vigorous and difficult to control.
Possible Cause & Solution
| Possible Cause | Troubleshooting Action |
| Reaction Initiation | The initiation of a Grignard reaction can be delayed, followed by a sudden and rapid exotherm. Use a minimal amount of a co-solvent like diiodomethane or pre-crushed magnesium turnings to facilitate initiation. |
| Rate of Addition | Adding the aryl bromide too quickly can lead to a rapid buildup of heat. Add the this compound solution dropwise to the magnesium suspension, monitoring the internal temperature. |
| Insufficient Cooling | The reaction is exothermic. Use an ice bath to maintain a steady internal temperature, typically between 20-40 °C, after initiation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an arylamine.
Reagents:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube, combine this compound, the arylamine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized workflow for cross-coupling reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2,4-dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on reactions involving 5-Bromo-2,4-dimethylpyridine.
General FAQs
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The solvent is a critical parameter that can significantly influence the outcome of a reaction. Its effects include:
-
Solubility: The solvent must dissolve the pyridine substrate, reagents, and catalyst to ensure a homogeneous reaction mixture. Poor solubility can lead to slow or incomplete reactions.[1]
-
Catalyst Stability and Activity: In palladium-catalyzed reactions, the solvent can impact the stability and activity of the catalytic species.[1][2] Some solvents can coordinate to the palladium center, potentially inhibiting catalysis.
-
Reaction Mechanism and Rate: Solvents can influence the reaction pathway. For instance, polar solvents can stabilize charged intermediates or transition states, which can accelerate or decelerate a reaction depending on the mechanism (e.g., SNAr vs. Pd-catalyzed coupling).[3][4][5]
-
Side Reactions: The choice of solvent can affect the rates of competing side reactions, such as hydrodehalogenation.[1]
Q2: My this compound is not dissolving in the recommended solvent. What should I do?
A2: If solubility is an issue, consider screening alternative solvents. For palladium-catalyzed reactions, if you are using a nonpolar solvent like toluene, you might try a more polar aprotic solvent like 1,4-dioxane or THF.[1][6][7] Sometimes, using a solvent mixture (e.g., dioxane/water) can improve the solubility of both organic substrates and inorganic bases.[2][8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. For this compound, the reactivity of the C-Br bond is generally high in these reactions.[9]
Suzuki-Miyaura Coupling
This reaction couples the pyridine with an organoboron reagent. The choice of solvent and base is interdependent and crucial for success.[10]
Q3: My Suzuki-Miyaura reaction is giving a low yield. Could the solvent be the problem?
A3: Yes, the solvent system is a primary factor to investigate. Low yields can result from:
-
Poor Reagent Solubility: Ensure your boronic acid and base are soluble. A mixture of an organic solvent with water (e.g., Dioxane/Water, THF/Water) is often used to dissolve the inorganic base (like K₂CO₃ or K₃PO₄).[2][8]
-
Catalyst Deactivation: Impure or wet solvents can deactivate the palladium catalyst. Always use anhydrous, degassed solvents.
-
Suboptimal Polarity: While a range of solvents can be used, the polarity can affect selectivity and rate.[3] It is often necessary to screen a few options.
Q4: What are the most common solvents for Suzuki-Miyaura couplings with bromopyridines?
A4: Toluene, 1,4-dioxane, and THF are the most commonly used organic solvents, often in a mixture with water to facilitate the dissolution of the base.[2][11] Propylene carbonate (PC) has also been explored as a greener solvent alternative.[11]
The following table presents representative data for a solvent screen in a typical Suzuki-Miyaura coupling of an aryl bromide. This can serve as a starting point for optimizing reactions with this compound.
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Representative Yield (%) | Notes |
| 1 | Toluene / H₂O (4:1) | K₂CO₃ | 90 | 12 | 85 | Good for many standard couplings. |
| 2 | 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 12 | 92 | Often provides good solubility for reagents.[2] |
| 3 | THF / H₂O (4:1) | Cs₂CO₃ | 80 | 16 | 78 | Can be a versatile option.[2] |
| 4 | Acetonitrile / H₂O (4:1) | K₂CO₃ | 80 | 12 | 65 | Polar aprotic solvent, may alter selectivity.[3] |
| 5 | DMF / H₂O (4:1) | K₂CO₃ | 100 | 8 | 75 | Useful for more challenging couplings.[2] |
Note: This data is illustrative and results may vary based on the specific boronic acid, catalyst, and ligand used.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring for 1-12 hours, monitoring by TLC or LC-MS.[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the pyridine and an amine. The choice of solvent, base, and ligand is highly interdependent and crucial for success.[1]
Q5: My Buchwald-Hartwig reaction is failing or giving low yields. What are common causes related to the solvent?
A5: This is a common issue, especially with pyridine substrates which can poison the catalyst.[12]
-
Catalyst Poisoning: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity. The solvent and ligand choice are critical to mitigate this. Sterically bulky ligands are often required.[12]
-
Reagent Insolubility: If the amine, base, or catalyst is not soluble, the reaction will be inefficient. Toluene and 1,4-dioxane are common first choices.[1][6][12] If solubility is still an issue, THF can be tested, though it may sometimes lead to lower yields.[1]
-
Use of Anhydrous/Degassed Solvents: Like other palladium-catalyzed reactions, this amination is sensitive to air and moisture. Ensure all solvents are anhydrous and properly degassed.[7]
Q6: What is the best solvent for the Buchwald-Hartwig amination of this compound?
A6: Toluene is often the best choice, allowing for high conversion rates.[6] 1,4-Dioxane also produces satisfactory results.[6] These relatively non-polar solvents are generally preferred.[6]
The following table shows representative data for a solvent screen in a Buchwald-Hartwig amination of an aryl bromide, which can be used as a guide.
| Entry | Solvent | Base | Ligand | Temperature (°C) | Representative Yield (%) | Notes |
| 1 | Toluene | NaOtBu | XPhos | 100 | 95 | Generally a high-yielding system.[6] |
| 2 | 1,4-Dioxane | NaOtBu | XPhos | 100 | 88 | A good alternative to toluene.[6] |
| 3 | THF | Cs₂CO₃ | BINAP | 80 | 65 | Milder conditions, may be suitable for sensitive substrates.[1] |
| 4 | DMF | K₃PO₄ | XantPhos | 120 | 50 | Can be effective but may lead to side reactions. |
Note: This data is illustrative. The optimal ligand and base combination is highly dependent on the specific amine coupling partner.[13]
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig amination reactions.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.[1]
-
Add Reagents: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add Solvent: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.[12]
-
Purification: Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the pyridine ring, displacing the bromide. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).
Q7: I am attempting an SNAr reaction with an alkoxide nucleophile, but the reaction is very slow. How can solvent choice help?
A7: The rate of SNAr reactions is highly sensitive to the solvent.
-
Polar Aprotic Solvents are Preferred: Solvents like DMSO, DMF, and THF are excellent for SNAr.[14][15] They are polar enough to dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.
-
Avoid Polar Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the nucleophile through hydrogen bonding.[4] This stabilization makes the nucleophile less reactive and significantly slows down SNAr reactions.[4]
Q8: Can I use a nonpolar solvent for an SNAr reaction?
A8: Nonpolar solvents like toluene are generally poor choices for SNAr reactions involving charged nucleophiles due to the low solubility of the nucleophile and their inability to stabilize the charged Meisenheimer complex intermediate.[15]
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the alkoxide base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Solvent and Substrate: Add anhydrous polar aprotic solvent (e.g., THF or DMSO). Stir the suspension, then add this compound (1.0 eq.).
-
Reaction Execution: Heat the reaction mixture (e.g., 40 °C) and stir until the reaction is complete as indicated by TLC or LC-MS.[14]
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Research Portal [scholarship.miami.edu]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-Bromo-2,4-dimethylpyridine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety of final products. 5-Bromo-2,4-dimethylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for purity analysis of this compound against other analytical techniques, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most prevalent and reliable method for assessing the purity of semi-polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities.
Hypothetical Purity Analysis of Commercial this compound Samples
To illustrate the utility of HPLC in purity assessment, this guide presents a hypothetical comparison of three commercial batches of this compound.
Table 1: Comparative HPLC Purity Analysis of this compound Batches
| Parameter | Product A | Product B | Product C |
| Purity (%) | 99.5 | 98.2 | 99.8 |
| Major Impurity (%) | Impurity 1 (0.2%) | Impurity 2 (0.8%) | Impurity 3 (0.1%) |
| Other Impurities (%) | 0.3 | 1.0 | 0.1 |
| Retention Time (min) | 8.5 | 8.5 | 8.5 |
Experimental Protocols
A robust analytical method is crucial for obtaining accurate and reproducible results. The following is a detailed experimental protocol for the HPLC purity analysis of this compound.
HPLC Method for Purity Determination
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust. | Requires reference standards for impurity identification. |
| Thin Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Simple, rapid, low cost. | Lower resolution, semi-quantitative.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High sensitivity for volatile impurities. | Not suitable for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex spectra for mixtures.[2] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information. | Can be coupled with LC or GC for enhanced separation and identification.[2] |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for proper execution.
References
Comparative Analysis of Analytical Techniques for 5-Bromo-2,4-dimethylpyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Implementation
The robust analysis of reaction mixtures is a cornerstone of chemical synthesis, ensuring purity, identifying byproducts, and optimizing reaction conditions. This guide provides a comparative overview of analytical methodologies for the characterization of a 5-Bromo-2,4-dimethylpyridine reaction mixture, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols are provided to assist in method selection and application.
Data Presentation: Quantitative Analysis of a Hypothetical Reaction Mixture
To illustrate the comparative capabilities of different analytical techniques, a hypothetical reaction mixture for the synthesis of this compound is considered. The synthesis is presumed to proceed via the bromination of 2,4-dimethylpyridine. The following tables summarize the quantitative data that could be obtained from GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: GC-MS Analysis of the Reaction Mixture
| Compound | Retention Time (min) | Area % | Identification (Mass Spectrum) |
| 2,4-Dimethylpyridine | 5.2 | 15.8 | Molecular Ion (m/z): 107; Fragmentation consistent with starting material |
| This compound | 8.7 | 75.2 | Molecular Ion (m/z): 185/187 (Isotopic pattern for Br); Key fragments |
| Dibromo-2,4-dimethylpyridine | 11.3 | 5.5 | Molecular Ion (m/z): 263/265/267 (Isotopic pattern for 2 Br) |
| Unidentified Byproduct | 9.1 | 3.5 | Further analysis required |
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Analyte | Limit of Detection (LOD) | Precision (%RSD) | Throughput | Key Advantages | Key Limitations |
| GC-MS | Volatile & Semi-volatile organics | Low ng/mL | < 5% | High | High sensitivity and specificity for compound identification.[1][2] | Requires volatile and thermally stable analytes; potential for on-column degradation.[3] |
| HPLC-UV | Non-volatile & Thermally labile compounds | Low µg/mL | < 2% | Medium | Versatile for a wide range of compounds; non-destructive.[4][5] | Lower resolution than GC for some isomers; requires chromophores for UV detection. |
| ¹H NMR | All proton-containing species | mg/mL range | < 1% | Low | Provides detailed structural information; non-destructive.[6][7] | Lower sensitivity; complex mixtures can lead to overlapping signals. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the separation and identification of volatile and semi-volatile compounds within the reaction mixture.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.
Experimental Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mass Range: m/z 40-400
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Inject 1 µL of the diluted sample into the GC-MS system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable alternative, particularly for the analysis of less volatile byproducts or if derivatization is undesirable.
Instrumentation:
-
HPLC System: With a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Experimental Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or determined by the UV-Vis spectrum of the target compound.
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute with the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides crucial structural information about the components of the reaction mixture.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field instrument.
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Experiment: ¹H NMR is typically used for initial analysis. Further structural elucidation can be achieved with ¹³C NMR, COSY, and other 2D experiments.
Sample Preparation:
-
Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Visualizations
The following diagrams illustrate the analytical workflow and a comparison of the discussed techniques.
Caption: A logical workflow for the comprehensive analysis of the reaction mixture.
Caption: A comparative overview of the strengths and weaknesses of each analytical technique.
References
A Comparative Guide to the Structure-Activity Relationship of Brominated Pyridine Analogs in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity of Brominated Pyridine Analogs
The following table summarizes the in vitro anticancer activity of a series of 5-bromo-7-azaindolin-2-one derivatives, which feature a brominated pyridine core structure. These compounds were evaluated for their ability to inhibit the proliferation of various human cancer cell lines, with their potency expressed as half-maximal inhibitory concentration (IC50) values.[1]
| Compound ID | Modifications | HepG2 IC50 (μM) | A549 IC50 (μM) | Skov-3 IC50 (μM) |
| 23j | N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | >50 | >50 | >50 |
| 23d | N-[2-(4-methylpiperazin-1-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | 15.631 | 10.334 | 12.007 |
| 23f | N-[3-(piperidin-1-yl)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | 8.993 | 6.741 | 7.992 |
| 23p | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide | 2.357 | 2.985 | 3.012 |
| Sunitinib | (Standard) | 31.594 | 49.036 | 35.871 |
Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives, which contain a related brominated heterocyclic scaffold.[1]
Interpretation of Data: The data indicates that modifications to the side chain attached to the pyrrole-3-carboxamide moiety significantly influence the anticancer activity. A clear trend is observed where increasing the complexity and introducing specific functional groups on the side chain, as in compound 23p , leads to a substantial increase in potency against all tested cancer cell lines compared to the simpler side chains of 23j , 23d , and 23f .[1] Notably, compound 23p demonstrated significantly greater potency than the established drug, Sunitinib.[1]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel pyridine analogs.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and the inhibitory potential of test compounds.[2][3]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (as a phosphate donor)
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Add 5 µL of kinase buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of test compounds on the proliferation and viability of cancer cells.[4]
-
Objective: To determine the IC50 of test compounds in a cell-based model.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Many brominated pyridine analogs are designed to target protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Experimental Workflow
The process of identifying and characterizing potential kinase inhibitors follows a structured workflow, from initial screening to cellular evaluation.
Logical Relationship: Structure-Activity Relationship (SAR)
The core principle of SAR studies is to systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.
References
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Catalytic Systems for the Synthesis of 5-Aryl-2,4-dimethylpyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the synthesis of substituted pyridines is of particular interest, as this motif is a common feature in many pharmaceutical agents. The sterically hindered nature of 5-Bromo-2,4-dimethylpyridine presents a unique challenge for its successful coupling with various boronic acids, making the choice of an appropriate catalyst system critical to achieving high yields and reaction efficiency.
This guide provides an objective comparison of common palladium-based catalyst systems for the Suzuki coupling of this compound. While direct head-to-head comparative studies on this specific substrate are limited, this report collates data from reactions performed on structurally analogous bromopyridines to provide a strong indication of expected catalyst performance.
Performance Comparison of Palladium Catalysts
The selection of the catalyst and associated ligands is paramount in overcoming the steric hindrance and potential for catalyst inhibition by the pyridine nitrogen. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of this compound and its close structural analogs with phenylboronic acid.
| Catalyst System | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Notes |
| System 1: Traditional Phosphine | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 85[1][2] | 5 | Data for the analogous substrate 2-Amino-5-bromo-4-methylpyridine.[1] This system is widely accessible and provides good to excellent yields for routine couplings.[1] |
| System 2: Buchwald Ligand | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 2-4 | Expected High (>90) | 2 | Based on the high efficiency of Buchwald ligands for sterically hindered and heteroaromatic substrates.[3] Shorter reaction times and lower catalyst loadings are often achievable.[3] |
| System 3: N-Heterocyclic Carbene | IPr (in Pd-PEPPSI) | K₂CO₃ | THF (anhydrous) | 60-80 | 4-12 | Expected High (>90) | 2-3 | Pd-PEPPSI precatalysts are known for their high activity and stability, particularly with challenging substrates.[1] |
| System 4: Ferrocenylphosphine | dppf | Cs₂CO₃ | DMF | 100 | 6-18 | 70-85 | 1-3 | Data is extrapolated from the coupling of the structurally similar 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.[4] Pd(dppf)Cl₂ is a robust and versatile catalyst for a broad range of substrates.[4] |
Experimental Workflow and Reaction Mechanism
The successful execution of a Suzuki-Miyaura coupling reaction is contingent on the careful setup of an inert atmosphere and the use of degassed solvents to prevent catalyst deactivation.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Validating the Structure of 5-Bromo-2,4-dimethylpyridine: A ¹H NMR Comparison Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. This guide provides a detailed validation of the structure of 5-Bromo-2,4-dimethylpyridine by comparing its experimental ¹H NMR data with that of its isomers, demonstrating the power of this analytical technique in distinguishing between closely related molecules.
This comparison will focus on the key features of the ¹H NMR spectra: chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. These parameters provide a unique fingerprint for a molecule, allowing for confident structure elucidation.
Comparative ¹H NMR Data Analysis
The ¹H NMR data for this compound and two of its potential isomers, 3-Bromo-2,4-dimethylpyridine and 4-Bromo-2,6-dimethylpyridine, are summarized below. Analysis of this data highlights the distinct spectral features that enable unequivocal identification.
| Compound | Structure | Aromatic Protons Chemical Shift (δ, ppm) and Multiplicity | Methyl Protons Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ![]() | 8.47 (s, 1H, H-6), 7.00 (s, 1H, H-3) | 2.44 (s, 3H, 4-CH₃), 2.32 (s, 3H, 2-CH₃) |
| 3-Bromo-2,4-dimethylpyridine | ![]() | 8.18 (d, J = 5.0 Hz, 1H, H-6), 6.91 (d, J = 5.0 Hz, 1H, H-5) | 2.61 (s, 3H, 4-CH₃), 2.33 (s, 3H, 2-CH₃) |
| 4-Bromo-2,6-dimethylpyridine | ![]() | 7.5 (s, 2H, H-3, H-5) | 2.82 (s, 6H, 2,6-diCH₃) |
Key Differentiators in the ¹H NMR Spectra:
-
Aromatic Region: The most significant differences are observed in the aromatic region of the spectra. This compound exhibits two distinct singlets for its two aromatic protons. This is because the protons at positions 3 and 6 have no adjacent protons to couple with. In contrast, 3-Bromo-2,4-dimethylpyridine shows two doublets, a result of the ortho-coupling (³J) between the protons at positions 5 and 6, with a typical coupling constant of approximately 5.0 Hz. 4-Bromo-2,6-dimethylpyridine, due to its symmetry, displays a single singlet for its two equivalent aromatic protons.
-
Methyl Region: The chemical shifts of the methyl protons also provide confirmatory evidence. In this compound and 3-Bromo-2,4-dimethylpyridine, two separate singlets are observed for the two non-equivalent methyl groups. However, in the highly symmetric 4-Bromo-2,6-dimethylpyridine, the two methyl groups are chemically equivalent and thus appear as a single singlet with an integration value corresponding to six protons.
Experimental Protocol
The following is a representative protocol for the acquisition of ¹H NMR data for brominated dimethylpyridine derivatives.
Materials and Instrumentation:
-
Sample: 5-10 mg of the purified compound.
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS).
-
Instrumentation: 500 MHz Nuclear Magnetic Resonance (NMR) Spectrometer.
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum at room temperature. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts relative to the TMS signal. Determine the multiplicity and coupling constants (J) for each signal.
Logical Workflow for Structure Validation
The process of validating the structure of this compound using ¹H NMR follows a logical progression of analysis and comparison. This workflow can be visualized as follows:
Caption: Logical workflow for the validation of a chemical structure using ¹H NMR spectroscopy.
A Comparative Guide to the Cytotoxic Effects of Novel 5-Bromo-2,4-dimethylpyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of novel pyridine-based compounds, with a focus on structural analogs of 5-Bromo-2,4-dimethylpyridine. Due to the limited availability of public data on this compound, this guide draws upon experimental data from closely related bromopyridine and dimethylpyridine derivatives to provide a valuable reference for researchers in the field of anticancer drug discovery. The information presented herein summarizes key cytotoxicity data, details common experimental protocols, and visualizes potential mechanisms of action.
Comparative Cytotoxicity Data
The cytotoxic potential of pyridine derivatives is significantly influenced by the nature and position of their substituents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromopyridine and dimethylpyridine derivatives against various human cancer cell lines, offering a comparative perspective on their anti-proliferative activities.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bromopyridine Derivatives | |||
| Dimeric Pyridinium Bromide 4 | A549 (Lung) | 11.25 ± 0.01 | [1] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile 5d | HepG2 (Liver) | 1.53 | [2] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile 5h | HepG2 (Liver) | 1.53 | [2] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile 5i | HepG2 (Liver) | 1.53 | [2] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile 5i | MBA-MB-231 (Breast) | 1.38 | [2] |
| Dimethylpyridine Derivatives | |||
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 12 | MCF-7 (Breast) | 0.5 | [3][4] |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 12 | HepG2 (Liver) | 5.27 | [3][4] |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative 11 | MCF-7 (Breast) | 0.73 | [3] |
| Reference Compound | |||
| 5-Fluorouracil | A549 (Lung) | 17.01 ± 0.41 | [1] |
| 5-Fluorouracil | HepG2 (Liver) | 1.65 | [2] |
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.
MTT Assay Protocol
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like Doxorubicin or 5-Fluorouracil).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Cellular Mechanisms
The following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and a potential signaling pathway through which pyridine derivatives may exert their cytotoxic effects.
Discussion of Potential Signaling Pathways
Research on various pyridine derivatives suggests that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Several signaling pathways have been implicated in this process. For instance, some novel pyridine-based compounds have been shown to inhibit PIM-1 kinase, a protein involved in cell survival and proliferation.[3][4] Inhibition of PIM-1 can lead to cell cycle arrest and the induction of apoptosis.[3]
Another critical pathway that is often dysregulated in cancer is the PI3K/AKT/mTOR pathway. Some imidazo[1,2-a]pyridine derivatives have been found to inhibit the phosphorylation of AKT, a key protein in this pathway, which in turn downregulates the activity of mTOR.[5] The suppression of the AKT/mTOR pathway can halt cell cycle progression and trigger apoptosis in cancer cells.[5] The diagram above illustrates a simplified representation of how a pyridine derivative might inhibit these pathways, leading to decreased cell cycle progression and an increase in apoptosis. Further research is necessary to elucidate the precise molecular targets and mechanisms of action for specific this compound compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyridine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its basicity, ability to form hydrogen bonds, and aromatic nature, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comparative analysis of key pyridine building blocks, offering quantitative data on their performance, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design of novel therapeutics.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The position of substituents and the nitrogen atom within the pyridine ring significantly influences a molecule's properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
For instance, the basicity of aminopyridine isomers varies with the position of the amino group. 4-Aminopyridine is the most basic, while 3-aminopyridine is the least, which can affect salt formation and solubility.[4] Similarly, the position of the carboxylic acid group in pyridinedicarboxylic acid isomers impacts their melting point, boiling point, solubility, and acidity (pKa values).[5]
Table 1: Comparative Physicochemical Properties of Pyridine Isomers and Derivatives
| Compound | Isomer Position | pKa (Conjugate Acid) | logP | Water Solubility | Reference |
| Pyridine | - | 5.25 | 0.65 | Miscible | [6] |
| 2-Aminopyridine | 2-amino | 6.86 | 0.53 | 8.6 g/100 mL | [4] |
| 3-Aminopyridine | 3-amino | 5.98 | 0.29 | 97.5 g/100 mL | [4] |
| 4-Aminopyridine | 4-amino | 9.11 | 0.26 | 2.6 g/100 mL | [4] |
| Nicotinic Acid | 3-carboxy | 4.85 | 0.36 | 1.67 g/100 mL | [2] |
| Isonicotinic Acid | 4-carboxy | 4.96 | 0.57 | 5.3 g/100 mL | [2] |
| Picolinic Acid | 2-carboxy | 5.32 | -0.48 | 63.7 g/100 mL | [2] |
Comparative Biological Activity of Pyridine Building Blocks
The substitution pattern on the pyridine ring is a key determinant of its biological activity. Different building blocks are favored for targeting specific classes of enzymes or receptors. This section provides a comparative look at the performance of various pyridine derivatives in different therapeutic areas.
Kinase Inhibitors
Pyridine derivatives are particularly prominent as kinase inhibitors. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The choice of substituents on the pyridine ring allows for fine-tuning of potency and selectivity.
Table 2: Comparative Activity of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Aminopyridines | VRK1 | Compound 5 | 260 | [7] |
| Aminopyridines | VRK1 | Compound 26 | ~150 | [7] |
| Pyridine Carboxylic Acids | TRPC6 | Generic Structure | Varied (nM to µM) | [2] |
| Furo[3,2-b]pyridines | CLK1 | Example Derivative | 15 | [8] |
| Furo[3,2-b]pyridines | CLK4 | Example Derivative | 10 | [8] |
Antimicrobial Agents
The pyridine scaffold is also a valuable component in the development of novel antimicrobial agents. Its ability to chelate metal ions and interact with microbial enzymes makes it an attractive starting point for the design of new antibacterial and antifungal drugs.[9]
Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Organism | Representative Compound | MIC (µg/mL) | Reference |
| Nicotinic acid hydrazides | S. aureus | Nitro-substituted derivative | Comparable to Norfloxacin | [9] |
| Nicotinic acid hydrazides | C. albicans | Nitro-substituted derivative | Comparable to Fluconazole | [9] |
| 2-(Methyldithio)pyridine-3-carbonitrile | A. baumannii | Compound 29 | 0.5 - 64 | [9] |
| N-alkylated pyridinium salts | S. aureus | Compound 66 | 56 (as % inhibition) | [9] |
| N-alkylated pyridinium salts | E. coli | Compound 66 | 55 (as % inhibition) | [9] |
Experimental Protocols
To facilitate the application of these building blocks in drug discovery programs, this section provides detailed methodologies for their synthesis and biological evaluation.
Synthesis of Pyridine Building Blocks
Protocol 1: Synthesis of 2-Aminopyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a microwave-assisted Suzuki-Miyaura coupling for the synthesis of substituted 2-aminopyridines.[1]
Materials:
-
2-Amino-5-bromopyridine
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent to the vial.
-
Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Hydroxypyridine
This protocol describes the synthesis of 3-hydroxypyridine from furfurylamine.[10]
Materials:
-
Furfurylamine
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H2O2)
-
Ice bath
Procedure:
-
The molar ratio of furfurylamine: HCl : H2O2 should be 1 : 5 : 1.1.
-
Add H2O2 dropwise to a solution of furfurylamine in HCl at 0-5 °C in an ice bath.
-
After the addition is complete, reflux the reaction mixture at 100-105 °C for 0.5 hours.
-
After cooling, work up the reaction mixture to isolate the 3-hydroxypyridine product.
Protocol 3: Synthesis of Pyridine-4-carboxylic Acid
This protocol describes the synthesis of pyridine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.[11]
Materials:
-
2,6-Dichloropyridine-4-carboxylic acid
-
Nickel catalyst (e.g., Raney Nickel)
-
Alkaline medium (e.g., aqueous NaOH)
-
Glacial acetic acid
-
Platinum catalyst (e.g., Adams' catalyst) for piperidine-4-carboxylic acid synthesis
Procedure for Pyridine-4-carboxylic Acid:
-
Dissolve 2,6-dichloropyridine-4-carboxylic acid in an alkaline medium.
-
Add the Nickel catalyst.
-
Perform catalytic reduction with hydrogen gas until the reaction is complete.
-
Work up the reaction mixture to isolate pyridine-4-carboxylic acid.
Procedure for Piperidine-4-carboxylic Acid:
-
Dissolve 2,6-dichloropyridine-4-carboxylic acid in glacial acetic acid.
-
Add the Platinum catalyst.
-
Perform catalytic reduction with hydrogen gas. This will reduce both the pyridine ring and remove the chlorine atoms in one step.
-
Work up the reaction mixture to isolate piperidine-4-carboxylic acid.
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This is a common method to determine the IC50 value of a compound against a target kinase.[1][12]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction setup: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Initiate kinase reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop reaction and deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate luminescent signal: Add Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data acquisition: Measure the luminescence using a plate reader.
-
Data analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[3][13]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Add the standardized inoculum to each well.
-
Include positive (microorganism with a known antibiotic), negative (broth only), and vehicle (microorganism with solvent) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Protocol 6: Metabolic Stability Assay in Human Liver Microsomes
This assay measures the rate of metabolism of a compound by liver enzymes.[14][15][16]
Materials:
-
Test compound
-
Human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes.
-
Add the test compound to the master mix.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Signaling Pathways and Logical Relationships
The versatility of the pyridine scaffold allows it to be incorporated into drugs that target a wide array of signaling pathways. For example, pyridine-containing kinase inhibitors can modulate pathways involved in cell proliferation, survival, and angiogenesis, which are critical in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Assessing the Metabolic Stability of 5-Bromo-2,4-dimethylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comparative assessment of the metabolic stability of 5-Bromo-2,4-dimethylpyridine derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific class of molecules, this guide utilizes data from structurally related pyridine derivatives to provide a relevant comparative framework. The information presented herein is intended to guide researchers in designing and interpreting metabolic stability studies for this compound class.
Executive Summary
This compound derivatives are anticipated to undergo metabolism primarily through cytochrome P450 (CYP) enzymes, consistent with other pyridine-containing compounds. The key metabolic pathways are expected to be oxidation of the methyl groups and N-oxidation of the pyridine ring. The presence of a bromine atom may also lead to oxidative debromination. The overall metabolic stability will be influenced by the nature and position of further substitutions on the pyridine ring. In comparison to pyridine derivatives with fewer metabolic soft spots, this compound derivatives may exhibit moderate to high clearance in in vitro models.
Data Presentation: Comparative Metabolic Stability
The following tables summarize in vitro metabolic stability data for a hypothetical this compound derivative and a representative alternative pyridine compound. This data is illustrative and based on typical values observed for similar heterocyclic compounds in liver microsomal stability assays.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Category |
| This compound Derivative A (Hypothetical) | 25 | 27.7 | Moderate |
| Alternative Pyridine Derivative B (e.g., Piperazin-1-ylpyridazine) | < 5 | > 138.6 | High |
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)
| Compound | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Category |
| This compound Derivative A (Hypothetical) | 18 | 38.5 | Moderate to High |
| Alternative Pyridine Derivative B (e.g., Piperazin-1-ylpyridazine) | < 3 | > 231 | High |
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.
Materials:
-
Test compound (this compound derivative)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Negative control (incubation without NADPH)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.5 to 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the test compound by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this plot is the rate constant (k). Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = 0.693 / k
-
CLint = (0.693 / t1/2) / (mg/mL microsomal protein)
-
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro liver microsomal stability assay.
Potential Metabolic Pathways
Caption: Potential CYP450-mediated metabolic pathways.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For this compound derivatives, a thorough understanding of their metabolic fate is crucial for their advancement as potential therapeutic agents. The provided experimental protocol for the liver microsomal stability assay offers a robust method for generating initial metabolic stability data. While direct experimental data for this specific class of compounds is not yet widely available, the comparative approach and understanding of the metabolic pathways of related pyridine compounds can guide further investigation and optimization of these promising molecules. Researchers are encouraged to perform these assays to generate specific data for their derivatives to build a more comprehensive understanding of the structure-stability relationships within this chemical series.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromo-2,4-dimethylpyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-2,4-dimethylpyridine (CAS No. 27063-92-9), ensuring compliance with safety protocols and regulatory standards.[1][2]
Key Safety and Handling Data
A summary of critical safety information, compiled from data for analogous compounds, is presented below to aid in risk assessment prior to handling and disposal.
| Property | Value/Information | Source |
| CAS Number | 27063-92-9 | [1][2][6] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [1][6] |
| Storage | Store in a dry, sealed place at 0-8 °C or room temperature in an inert atmosphere. | [1][6] |
| General Hazards | Based on similar compounds, may cause skin irritation, serious eye irritation, and respiratory irritation. | [3][5] |
| Incompatible Materials | Strong oxidizing agents and strong acids. |
Experimental Protocol: Disposal Procedure
The following protocol must be strictly adhered to for the safe disposal of this compound, including the pure compound and any contaminated materials.
1.0 Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
In situations where aerosols or vapors may be generated, use a NIOSH-approved respirator.
2.0 Waste Segregation and Collection
2.1 Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.[7]
- Labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7][8]
2.2 Carefully transfer the liquid waste into the designated hazardous waste container using a funnel to avoid spills.
2.3 Place any contaminated disposable materials (e.g., pipette tips, contaminated paper towels) into the same designated hazardous waste container.
3.0 Storage of Hazardous Waste
3.1 Securely seal the hazardous waste container.[7]
3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[9][10] This area should be clearly marked as a hazardous waste storage area.[9]
4.0 Final Disposal
4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
4.2 All disposal must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 27063-92-9 | this compound - Synblock [synblock.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. This compound CAS#: 27063-92-9 [m.chemicalbook.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 5-Bromo-2,4-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2,4-dimethylpyridine. The following information is based on established best practices for handling pyridine derivatives and brominated aromatic compounds.
Hazard Summary
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory activities involving this compound. Consistent use of appropriate PPE is the primary defense against chemical exposure.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles | Nitrile or butyl rubber gloves[2][3][4] | Laboratory coat[2][3][4] | Required if not handled in a certified chemical fume hood |
| Conducting Reactions | Chemical safety goggles and face shield | Nitrile or butyl rubber gloves[2][3][4] | Laboratory coat | Recommended to work within a chemical fume hood[3] |
| Handling Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if containers are sealed and handled properly |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing risk.
-
Preparation :
-
Personal Protective Equipment (PPE) Check :
-
Don the appropriate PPE as detailed in the table above.
-
Inspect gloves for any signs of degradation or perforation before use.
-
-
Handling the Compound :
-
Conduct all manipulations of this compound, including weighing and transfers, within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes.[6][7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
-
Storage :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Collection Procedure | Storage | Disposal |
| Contaminated Solid Waste (e.g., gloves, weigh paper, pipette tips) | Collect in a designated, labeled, and sealed hazardous waste bag or container. | Store in a designated hazardous waste accumulation area. | Dispose of through your institution's hazardous waste management program. |
| Contaminated Liquid Waste (e.g., reaction mixtures, cleaning solvents) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. | Store in secondary containment in a designated hazardous waste accumulation area. | Dispose of through your institution's hazardous waste management program. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as contaminated liquid waste. Deface the label on the empty container before disposal. | Dispose of the rinsed container according to institutional guidelines for chemically contaminated glassware or plastic. | Follow institutional protocols for hazardous waste disposal. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes.[2][6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Seek immediate medical attention.[6][7] |
| Inhalation | Move the affected person to fresh air.[2][7] If breathing is difficult, provide oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Place the absorbed material into a sealed container for hazardous waste disposal.[4] Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area immediately. Alert others and contact your institution's emergency response team. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



